5-Cyanopentanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-cyanopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-3-1-2-4-6(8)9/h1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUPALMUTWEAPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200616 | |
| Record name | Valeric acid, 5-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5264-33-5 | |
| Record name | 5-Cyanopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5264-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valeric acid, 5-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005264335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valeric acid, 5-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyanopentanoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Cyanopentanoic Acid: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and experimental protocols related to 5-cyanopentanoic acid. This bifunctional molecule, incorporating both a nitrile and a carboxylic acid group, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.
Core Chemical and Physical Properties
This compound, also known as 5-cyanovaleric acid, is a C6 aliphatic compound with the molecular formula C₆H₉NO₂.[1][2] Its chemical structure consists of a five-carbon chain with a terminal carboxylic acid group and a terminal cyano group. The presence of these two functional groups dictates its chemical reactivity and physical properties. It is soluble in polar solvents like water and alcohols.[2]
A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 5-Cyanovaleric acid, Pentanoic acid, 5-cyano- | [2][3] |
| CAS Number | 5264-33-5 | [2][3] |
| Molecular Formula | C₆H₉NO₂ | [1][2] |
| Molecular Weight | 127.14 g/mol | [1][3] |
| Melting Point | 12-13 °C | [4] |
| Boiling Point | 318.4 °C at 760 mmHg | |
| Density | 1.099 g/cm³ | |
| Predicted pKa | Not available | |
| Solubility | Soluble in water and alcohols | [2] |
Structure Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the aliphatic chain. The chemical shifts are influenced by the proximity to the electron-withdrawing cyano and carboxylic acid groups. A broad singlet corresponding to the acidic proton of the carboxyl group is also anticipated.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the nitrile carbon, and the methylene (B1212753) carbons provide definitive evidence for the structure. Predicted chemical shifts for the carbon atoms are listed in Table 2.[5]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound [5]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -COOH (C1) | ~179 |
| -C≡N (C6) | ~119 |
| -CH₂-COOH (C2) | ~33 |
| -CH₂- (C3) | ~24 |
| -CH₂- (C4) | ~22 |
| -CH₂-CN (C5) | ~16 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and nitrile functionalities.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad)[6] |
| C=O stretch | ~1710 (strong) | |
| Nitrile | C≡N stretch | 2260-2220 (medium)[7] |
| Alkane | C-H stretch | 3000-2850 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (127.14). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45) fragments.[8]
Experimental Protocols
Synthesis of this compound via Hydrolysis of Adiponitrile (B1665535)
A common laboratory-scale synthesis of this compound involves the partial hydrolysis of adiponitrile. This method requires careful control of reaction conditions to favor the formation of the desired product over the corresponding diamide (B1670390) or dicarboxylic acid.
Materials:
-
Adiponitrile
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Hydrochloric acid (HCl) (concentrated)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Prepare a solution of adiponitrile in ethanol in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
Cool the reaction vessel in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled solution of sodium hydroxide and 30% hydrogen peroxide to the adiponitrile solution while maintaining the temperature below 10 °C.
-
Stir the reaction mixture vigorously at 5 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the desired level of conversion to the intermediate 5-cyanopentanamide (B41375) is achieved, carefully quench the reaction by neutralizing the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will hydrolyze the intermediate amide to the carboxylic acid.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
The crude this compound can be purified by recrystallization. The choice of solvent is critical for obtaining high purity crystals. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A common solvent system for recrystallization of moderately polar organic acids is a mixture of a polar solvent (like acetone (B3395972) or ethyl acetate) and a non-polar solvent (like hexane (B92381) or heptane).
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Logical Relationships and Workflows
The following diagrams illustrate the structural relationship of the functional groups in this compound and a typical experimental workflow for its synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 5264-33-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C6H9NO2 | CID 199926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 5264-33-5 [sigmaaldrich.com]
- 5. This compound | 5264-33-5 | Benchchem [benchchem.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Spectroscopic analysis of 5-Cyanopentanoic acid (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 5-cyanopentanoic acid, a bifunctional molecule of interest in organic synthesis and drug development. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, crucial for the structural elucidation and quality control of this compound. Detailed experimental protocols are provided to aid in the replication of these analyses.
Core Spectroscopic Data
The structural integrity of this compound (C₆H₉NO₂) can be unequivocally confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, from the carbon-hydrogen backbone to the characteristic functional groups. While publicly available, quantitative spectral data is limited, the following sections detail the expected spectral characteristics based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for delineating the carbon and hydrogen environments within a molecule.
¹H NMR (Proton NMR) Data (Predicted)
The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different sets of non-equivalent protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and carboxylic acid groups.
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| HOOC- | 10.0 - 12.0 | Singlet (broad) | 1H |
| -CH₂-COOH | 2.4 - 2.6 | Triplet | 2H |
| -CH₂-CN | 2.3 - 2.5 | Triplet | 2H |
| -CH₂-CH₂-CH₂- | 1.6 - 1.8 | Multiplet | 4H |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
The carbon-13 NMR spectrum will provide information on the six unique carbon atoms in this compound. The chemical shifts are indicative of the carbon's hybridization and proximity to electronegative atoms.
| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |
| C OOH | 175 - 185 |
| C N | 118 - 122 |
| HOOC-C H₂- | 30 - 40 |
| -C H₂-CH₂-CN | 20 - 30 |
| -CH₂-C H₂-CH₂- | 20 - 30 |
| -C H₂-CN | 15 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C≡N (Nitrile) | 2240 - 2260 | Medium, Sharp |
| C-H (sp³) | 2850 - 2960 | Medium to Strong |
| C-O (Carboxylic Acid) | 1210 - 1320 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.
| m/z Value | Interpretation |
| 127 | Molecular Ion [M]⁺ |
| 110 | Loss of OH |
| 82 | Loss of COOH |
| 41 | Propyl fragment |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters may need to be optimized for specific equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
-
Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl).
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 30-200 amu). The resulting spectrum will show the molecular ion and various fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
This guide serves as a comprehensive resource for the spectroscopic characterization of this compound. The presented data and protocols are fundamental for ensuring the identity and purity of this compound in research and development settings.
Technical Guide: Nucleophilic Substitution Synthesis of 5-Cyanopentanoic Acid
Introduction
5-Cyanopentanoic acid, also known as 5-cyanovaleric acid, is a bifunctional molecule featuring both a nitrile and a carboxylic acid group.[1][2] This unique structure makes it a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and specialty chemicals.[1] The dual reactivity allows for selective or simultaneous transformations, enabling the construction of complex molecular architectures.[1] One of the most common and established methods for synthesizing this compound is through nucleophilic substitution reactions.[1] This guide provides an in-depth overview of the synthesis of this compound via nucleophilic substitution, detailing reaction mechanisms, experimental protocols, and key data.
Core Synthetic Strategies
The primary routes for synthesizing this compound involve two main strategies:
-
Nucleophilic Substitution of Halogenated Precursors: This is a classic and widely used method. It typically involves the reaction of a 5-halopentanoic acid or its ester derivative with a cyanide salt. The cyanide ion (CN⁻) acts as the nucleophile, displacing a halide (e.g., bromide or chloride) in an S(_N)2 reaction.[1] To prevent unwanted side reactions with the carboxylic acid moiety, it is often protected as an ester during the substitution step.[1] The resulting cyanopentanoate ester is then hydrolyzed to yield the final product.[1]
-
Selective Hydrolysis of Dinitriles: An alternative approach is the selective hydrolysis of adiponitrile (B1665535).[1] Under controlled conditions, one of the two nitrile groups can be converted into a carboxylic acid, yielding this compound.[1] This method can also be achieved enzymatically, for instance, using a nitrilase from Comamonas testosteroni, which shows high activity for converting adiponitrile to this compound (also referred to as cyanovaleric acid).[3]
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key aspects of the primary synthetic methods for this compound.
| Feature | Nucleophilic Substitution on Halo-ester | Selective Hydrolysis of Dinitrile |
| Starting Material | 5-Halopentanoic acid (e.g., 5-bromopentanoic acid) or its ester | Adiponitrile |
| Key Reagents | Cyanide salt (e.g., KCN, NaCN), Acid/Base for hydrolysis | Water, Acid/Base or Nitrilase enzyme |
| Reaction Type | S(_N)2 Nucleophilic Substitution, Ester Hydrolysis | Partial Nitrile Hydrolysis |
| Key Considerations | Carboxylic acid protection as an ester is often required.[1] | Requires careful control to avoid hydrolysis of both nitrile groups. |
| Mechanism | Two-step: substitution followed by hydrolysis.[1] | Single-step conversion of one nitrile group.[1] |
Reaction Mechanism: S(_N)2 Substitution
The introduction of the cyano group onto a halogenated precursor proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. The cyanide ion, a potent nucleophile, attacks the electrophilic carbon atom bonded to the halogen. This attack occurs from the backside relative to the leaving group (the halide), proceeding through a trigonal bipyramidal transition state. The reaction results in the inversion of stereochemistry at the carbon center, although in this specific synthesis, the substrate is achiral.
Caption: S(_N)2 mechanism for the synthesis of a 5-cyanopentanoate ester.
Experimental Protocols
This section provides a representative protocol for the synthesis of this compound starting from 5-bromopentanoic acid.
Part 1: Esterification of 5-Bromopentanoic Acid
-
Objective: To protect the carboxylic acid group as a methyl ester to prevent side reactions.
-
Reagents: 5-bromopentanoic acid, methanol (B129727) (excess), sulfuric acid (catalytic).
-
Procedure:
-
Dissolve 5-bromopentanoic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-bromopentanoate.
-
Part 2: Nucleophilic Substitution with Cyanide
-
Objective: To replace the bromine atom with a cyano group.
-
Reagents: Methyl 5-bromopentanoate, sodium cyanide (or potassium cyanide), dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Dissolve methyl 5-bromopentanoate in DMSO in a round-bottom flask.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture to approximately 60-80°C and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
Extract the aqueous mixture multiple times with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 5-cyanopentanoate.
-
Part 3: Hydrolysis of Methyl 5-Cyanopentanoate
-
Objective: To deprotect the ester and form the final carboxylic acid product.
-
Reagents: Methyl 5-cyanopentanoate, sodium hydroxide (B78521) solution, hydrochloric acid.
-
Procedure:
-
Add an aqueous solution of sodium hydroxide to the crude methyl 5-cyanopentanoate.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC). This process is known as saponification.[4]
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
The product, this compound, may precipitate out or can be extracted with an organic solvent.
-
Extract the acidified mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude this compound.
-
Part 4: Purification
-
Objective: To obtain high-purity this compound.
-
Method: The crude product can be purified using techniques such as recrystallization or silica (B1680970) gel column chromatography.[5]
-
Procedure (General Chromatography):
-
Dissolve the crude product in a minimal amount of the chosen eluent.
-
Load the solution onto a silica gel column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to separate the product from impurities.
-
Collect the fractions containing the pure product (identified by TLC) and concentrate to yield purified this compound.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
From Halide to Cyano: A Technical Guide to the Synthesis of 5-Cyanopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the prevalent synthetic pathway for producing 5-cyanopentanoic acid, a valuable building block in pharmaceutical and advanced materials chemistry. The primary route involves a two-step process commencing with the nucleophilic substitution of a 5-halopentanoic ester, followed by hydrolysis to yield the target carboxylic acid. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to support research and development efforts.
Synthetic Pathway Overview
The conversion of 5-halopentanoic esters to this compound is most effectively achieved through a two-step synthetic sequence. This approach protects the carboxylic acid moiety as an ester during the introduction of the cyano group, thereby preventing undesirable side reactions.[1]
The general reaction scheme is as follows:
Step 1: Nucleophilic Substitution (Cyanation)
A 5-halopentanoic ester, such as methyl 5-bromopentanoate, undergoes a nucleophilic substitution reaction with a cyanide salt, typically potassium or sodium cyanide.[1][2] This reaction, usually conducted in an ethanolic solvent under reflux, proceeds via an SN2 mechanism to yield the corresponding 5-cyanopentanoic ester.[2][3] The use of an alcohol-based solvent is critical to minimize the formation of the 5-hydroxypentanoic acid byproduct that can occur in the presence of water.[2][3]
Step 2: Ester Hydrolysis
The resulting 5-cyanopentanoic ester is then hydrolyzed to afford this compound. This can be achieved under either acidic or basic conditions, which cleaves the ester linkage to reveal the carboxylic acid functional group.[1]
Below is a DOT script representation of this two-step reaction pathway.
Caption: Two-step synthesis of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of Methyl 5-Cyanopentanoate
This protocol describes the nucleophilic substitution of methyl 5-bromopentanoate with potassium cyanide.
Materials:
-
Methyl 5-bromopentanoate
-
Potassium cyanide (KCN)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 5-bromopentanoate in ethanol.
-
Add a stoichiometric equivalent of potassium cyanide to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring.[2][3] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated potassium bromide.
-
Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
The crude methyl 5-cyanopentanoate can be purified by vacuum distillation.
Step 2: Hydrolysis of Methyl 5-Cyanopentanoate to this compound
This protocol outlines the hydrolysis of the ester to the final carboxylic acid product.
Materials:
-
Methyl 5-cyanopentanoate
-
Hydrochloric acid (for acidic hydrolysis) or Sodium hydroxide (B78521) (for basic hydrolysis)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and purification
Procedure (Acidic Hydrolysis):
-
In a round-bottom flask, combine methyl 5-cyanopentanoate and an aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound.
| Step | Reactants | Solvent | Conditions | Typical Yield | Reference(s) |
| 1. Cyanation | 5-Halopentanoic Ester, KCN (or NaCN) | Ethanol | Heat under reflux | Good to High | [2],[3] |
| 2. Hydrolysis (Acidic) | 5-Cyanopentanoic Ester, Aqueous HCl | Water | Heat under reflux | High | [1] |
| 2. Hydrolysis (Basic) | 5-Cyanopentanoic Ester, Aqueous NaOH | Water | Heat under reflux | High | [1] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Concluding Remarks
The synthesis of this compound from 5-halopentanoic esters is a robust and well-established procedure in organic synthesis. By following the two-step pathway of nucleophilic substitution and subsequent hydrolysis, researchers can reliably produce this important chemical intermediate. The detailed protocols and workflow provided in this guide serve as a valuable resource for scientists and professionals in the fields of drug discovery and materials science, enabling the efficient synthesis of this compound for a variety of applications.
References
An In-depth Technical Guide to the Characterization of 5-Cyanopentanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyanopentanoic acid and its derivatives are versatile bifunctional molecules that hold significant promise in organic synthesis and drug discovery. The presence of both a nitrile and a carboxylic acid functional group, or its derivatives such as esters and amides, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis and characterization of key this compound derivatives, including detailed experimental protocols, tabulated quantitative data, and visual workflows to support research and development in this area.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives primarily involves modifications of the carboxylic acid moiety to form esters and amides. The parent acid itself can be synthesized through methods like nucleophilic substitution on a halogenated precursor or partial hydrolysis of a dinitrile.
Esterification
Esters of this compound are commonly prepared via Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.
Amidation
Amide derivatives are typically synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Direct amide coupling methods using reagents like carbodiimides are also employed.
Physicochemical and Spectroscopic Characterization
Thorough characterization is crucial to confirm the identity and purity of synthesized this compound derivatives. A combination of physical property measurements and spectroscopic techniques is employed.
Physicochemical Properties
Key physical constants such as melting and boiling points provide initial indications of a compound's identity and purity.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₆H₉NO₂ | 127.14 | 12-13 | Not available |
| Methyl 5-cyanopentanoate | C₇H₁₁NO₂ | 141.17 | Not available | Not available |
| Ethyl 5-cyanopentanoate | C₈H₁₃NO₂ | 155.19 | Not available | Not available |
| 5-Cyanopentanamide (B41375) | C₆H₁₀N₂O | 126.16 | Not available | Not available |
Spectroscopic Data
Spectroscopic methods provide detailed structural information.
¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Data for 5-Cyanopentanamide in CDCl₃ [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 5.6 - 6.0 | Broad Singlet | 1H | -NH₂ (one proton) |
| ~ 5.4 - 5.8 | Broad Singlet | 1H | -NH₂ (second proton) |
| ~ 2.35 | Triplet | 2H | -CH₂-CN |
| ~ 2.25 | Triplet | 2H | -CH₂-CONH₂ |
| ~ 1.70 | Multiplet | 4H | -CH₂-CH₂- |
Predicted ¹³C NMR Data for 5-Cyanopentanamide in CDCl₃ [1]
| Chemical Shift (ppm) | Assignment |
| ~ 175 | C=O (Amide) |
| ~ 119 | C≡N (Nitrile) |
| ~ 35 | -CH₂-CONH₂ |
| ~ 25 | -CH₂-CH₂- |
| ~ 24 | -CH₂-CH₂- |
| ~ 17 | -CH₂-CN |
IR spectroscopy is used to identify the presence of key functional groups.
Expected IR Absorption Bands for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1700-1725 |
| C=O (Ester) | 1735-1750 |
| C=O (Amide) | 1630-1695 |
| C≡N (Nitrile) | 2210-2260 |
| N-H (Amide) | 3100-3500 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For 5-cyanopentanamide (MW: 126.16 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 126, with fragmentation likely involving the loss of the amide and cyano groups.[1]
Experimental Protocols
Synthesis of 5-Cyanopentanoyl Chloride
Objective: To synthesize the acyl chloride of this compound as a reactive intermediate for amide synthesis.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous DCM.
-
Slowly add an excess of thionyl chloride or oxalyl chloride to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-cyanopentanoyl chloride, which can be used in the next step without further purification.
General Procedure for the Synthesis of N-Substituted 5-Cyanopentanamides
Objective: To synthesize N-substituted amides from 5-cyanopentanoyl chloride.
Materials:
-
5-Cyanopentanoyl chloride
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Triethylamine (B128534) (Et₃N) or another suitable base
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the desired amine and an equimolar amount of triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 5-cyanopentanoyl chloride in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, dilute hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Procedure for the Synthesis of this compound Esters
Objective: To synthesize esters of this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) as a catalyst
-
Toluene or another suitable solvent for azeotropic removal of water
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound, an excess of the desired alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation under reduced pressure or by column chromatography.
Experimental Workflows and Signaling Pathways
To visualize the logical flow of synthesis and characterization, the following diagrams are provided.
Currently, there is limited publicly available information on specific signaling pathways modulated by this compound derivatives. However, given the prevalence of nitrile and amide moieties in bioactive compounds, these derivatives represent a promising scaffold for targeting various biological pathways. Future research should focus on screening these compounds for activities such as anticancer and antimicrobial effects to elucidate their mechanisms of action and potential signaling pathway involvement.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers in organic and medicinal chemistry. Further investigation into the biological activities of these compounds is warranted to explore their full therapeutic potential and to identify novel signaling pathways they may modulate. The versatility of the this compound scaffold makes it an attractive starting point for the development of new chemical entities with potential applications in drug discovery.
References
An In-depth Technical Guide to 5-Cyanopentanoic Acid (CAS: 5264-33-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic characteristics, synthesis, and reactivity of 5-cyanopentanoic acid. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided, accompanied by a workflow visualization.
Core Properties and Identifiers
This compound, also known as 5-cyanovaleric acid, is a bifunctional organic compound featuring a carboxylic acid and a nitrile group.[1] This structure makes it a valuable building block in organic synthesis for creating more complex molecules, including pharmaceutical intermediates and monomers for polyamides.[1]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. The compound is a liquid or low-melting solid at room temperature and is soluble in polar solvents like water and alcohols, a characteristic attributed to the hydrogen-bonding capability of its carboxylic acid group.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO₂ | [1] |
| Molecular Weight | 127.14 g/mol | [1] |
| CAS Number | 5264-33-5 | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Melting Point | 12-13 °C | [3] |
| Boiling Point | 318.4 °C at 760 mmHg | N/A |
| Density | 1.099 g/cm³ | N/A |
| Solubility | Soluble in water and other polar solvents | [2] |
| Flash Point | 146.4 °C | N/A |
| Refractive Index | 1.454 | N/A |
Chemical Identifiers
| Identifier Type | Identifier | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Cyanovaleric acid, Pentanoic acid, 5-cyano- | [1] |
| InChI | InChI=1S/C6H9NO2/c7-5-3-1-2-4-6(8)9/h1-4H2,(H,8,9) | [1] |
| InChIKey | SKUPALMUTWEAPI-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C(CCC(=O)O)CC#N | [1] |
Spectroscopic Analysis
Predicted NMR Spectra
The predicted ¹H and ¹³C NMR chemical shifts are presented below. These predictions are based on standard values for alkyl chains modified by the electron-withdrawing effects of the terminal nitrile (-C≡N) and carboxylic acid (-COOH) groups.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H |
| -CH₂-COOH (α) | 2.3 - 2.5 | Triplet | 2H |
| -CH₂-CN (α') | 2.4 - 2.6 | Triplet | 2H |
| Internal -CH₂- (β, β') | 1.6 - 1.9 | Multiplet | 4H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| -COOH | 175 - 180 | C1 |
| -C≡N | 119 - 122 | C6 |
| -CH₂-COOH (α) | 32 - 36 | C2 |
| -CH₂-CN (α') | 16 - 20 | C5 |
| -CH₂- (β) | 23 - 27 | C3 |
| -CH₂- (β') | 20 - 24 | C4 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Broad |
| Alkyl C-H | Stretch | 2850 - 2960 | Medium-Strong |
| Nitrile C≡N | Stretch | 2240 - 2260 | Medium, Sharp |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong, Sharp |
| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) peak would be observed at an m/z of 127. Key fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the alkyl chain.
| m/z | Possible Fragment | Notes |
| 127 | [C₆H₉NO₂]⁺ | Molecular Ion (M⁺) |
| 110 | [M - OH]⁺ | Loss of hydroxyl radical |
| 82 | [M - COOH]⁺ | Loss of carboxyl radical |
| 45 | [COOH]⁺ | Carboxyl cation |
Synthesis and Experimental Protocols
A common and effective method for synthesizing this compound is a two-step process starting from a 5-halopentanoate ester. The workflow involves a nucleophilic substitution to introduce the nitrile group, followed by hydrolysis of the ester.
Synthesis Workflow Diagram
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from methyl 5-bromopentanoate.
Part A: Synthesis of Methyl 5-cyanopentanoate
-
Materials:
-
Methyl 5-bromopentanoate
-
Potassium cyanide (KCN)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 5-bromopentanoate (1.0 eq) in anhydrous DMF.
-
Add potassium cyanide (1.2 eq) to the solution. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a fume hood.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude methyl 5-cyanopentanoate, which can be used in the next step without further purification.
-
Part B: Hydrolysis of Methyl 5-cyanopentanoate
-
Materials:
-
Crude methyl 5-cyanopentanoate from Part A
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To the flask containing crude methyl 5-cyanopentanoate (1.0 eq), add a 1 M aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux with vigorous stirring for 3-5 hours, or until the reaction is complete (monitored by TLC, showing consumption of the starting ester).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully acidify the cold solution by adding concentrated HCl dropwise with stirring until the pH is approximately 1-2.
-
Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
-
Reactivity and Applications
The dual functionality of this compound makes it a versatile intermediate.
-
Carboxylic Acid Reactions: The carboxyl group can undergo standard transformations such as esterification, conversion to an acid chloride, or amidation.
-
Nitrile Reactions: The nitrile group can be hydrolyzed under harsh acidic or basic conditions to form a carboxylic acid, ultimately yielding pimelic acid. It can also be reduced to a primary amine (6-aminohexanoic acid).
Its primary applications are in:
-
Polymer Chemistry: As a precursor to α,ω-amino acids or dicarboxylic acids, it can be used in the synthesis of specialty polyamides.
-
Pharmaceutical Synthesis: It serves as a building block for constructing more complex molecules that may possess biological activity. While its direct role as an impurity in drugs like Apixaban is not clearly established, its structural motifs are relevant to pharmaceutical chemistry.
-
Research Chemicals: A structurally related compound, 4,4'-Azobis(4-cyanopentanoic acid), is a widely used water-soluble radical initiator in polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer).
Safety Information
This compound is a hazardous substance and should be handled with care.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
-
Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[3]
This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further investigation into relevant literature is recommended.
References
Theoretical Insights into the Reaction Mechanisms of 5-Cyanopentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies concerning the reaction mechanisms of 5-cyanopentanoic acid, a versatile bifunctional molecule. While direct computational studies on this compound are not extensively available in peer-reviewed literature, this document synthesizes information from theoretical analyses of analogous reactions and experimental data on closely related compounds. The focus is on providing a foundational understanding of the key reaction pathways involved in its synthesis and subsequent transformations, supplemented with detailed experimental and computational protocols to guide further research.
Synthesis of this compound: Mechanistic Pathways
Two primary routes for the synthesis of this compound are prevalent: nucleophilic substitution and the selective hydrolysis of adiponitrile (B1665535). The mechanistic understanding of these pathways is crucial for optimizing reaction conditions and improving yields.
Nucleophilic Substitution Pathway
A common laboratory and potential industrial synthesis involves the reaction of a 5-halopentanoic acid ester with a cyanide salt, followed by hydrolysis of the ester. The key step is the nucleophilic substitution of the halide by the cyanide ion.
Proposed Reaction Mechanism: The reaction of methyl 5-bromopentanoate with sodium cyanide is proposed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide anion acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This results in the displacement of the bromide ion and the formation of methyl 5-cyanopentanoate. Subsequent hydrolysis of the ester yields this compound.
Caption: Proposed SN2 mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis of Methyl 5-Cyanopentanoate
-
Reaction Setup: A solution of methyl 5-bromopentanoate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Sodium cyanide (1.1 equivalents) is added to the solution.
-
Reaction Conditions: The mixture is heated to 50-70 °C and stirred for several hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure methyl 5-cyanopentanoate.
Computational Protocol: Theoretical Study of the SN2 Reaction
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X.
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ.
-
Solvent Model: A polarizable continuum model (PCM) or solvent model density (SMD) to simulate the solvent environment (e.g., DMF).
-
Calculations:
-
Geometry optimization of the reactants (methyl 5-bromopentanoate and cyanide anion) and the product (methyl 5-cyanopentanoate).
-
Transition state search using methods like the Berny algorithm or a quadratic synchronous transit (QST2/3) approach.
-
Frequency calculations to confirm the nature of the stationary points (reactants and products have all real frequencies, the transition state has exactly one imaginary frequency corresponding to the reaction coordinate).
-
Intrinsic Reaction Coordinate (IRC) calculations to verify that the transition state connects the reactants and products.
-
Calculation of the activation energy (difference in energy between the transition state and the reactants) and the reaction energy (difference in energy between the products and the reactants).
-
Selective Hydrolysis of Adiponitrile
The synthesis of this compound from adiponitrile involves the selective hydrolysis of one of the two nitrile groups. This presents a significant challenge as the hydrolysis can proceed to form adipamide (B165785) and subsequently adipic acid.
Proposed Reaction Mechanism: The selective hydrolysis is typically carried out under controlled acidic or basic conditions. The mechanism involves the protonation of one nitrile nitrogen (in acid) or nucleophilic attack by hydroxide (B78521) (in base) to form an intermediate that, after tautomerization and further reaction with water, yields the corresponding amide (5-cyanopentanamide). Subsequent hydrolysis of the amide group under the reaction conditions can lead to the desired this compound. Controlling the reaction stoichiometry and conditions is key to preventing the hydrolysis of the second nitrile group.
Caption: Reaction pathway for the selective hydrolysis of adiponitrile.
Experimental Protocol: Selective Hydrolysis of Adiponitrile
-
Reaction Setup: Adiponitrile (1 equivalent) is dissolved in an aqueous acidic or basic solution in a round-bottom flask with a reflux condenser.
-
Reaction Conditions: The reaction mixture is heated under reflux for a specific period. The concentration of the acid or base and the reaction time are critical parameters to control the selectivity.
-
Monitoring: The reaction is monitored by high-performance liquid chromatography (HPLC) to track the formation of this compound and the undesired byproducts.
-
Work-up: The reaction is quenched by neutralization. The product is then extracted with an organic solvent.
-
Purification: The product is purified by recrystallization or column chromatography.
Thermal Decomposition of 4,4′-Azobis(4-cyanopentanoic acid) (ACPA)
While not a reaction of this compound itself, the thermal decomposition of its derivative, ACPA, is a well-studied process with available kinetic data. ACPA is a widely used water-soluble radical initiator.
Reaction Mechanism: The thermal decomposition of ACPA proceeds through a concerted homolytic cleavage of the two C-N bonds, releasing a molecule of nitrogen gas and generating two 4-cyano-4-pentanoic acid radicals. These radicals can then initiate polymerization or undergo other radical reactions.
Caption: Thermal decomposition pathway of ACPA.
Quantitative Data: The thermal decomposition of the racemic and meso diastereomers of ACPA has been studied, and the following kinetic parameters have been determined.
| Diastereomer | Solvent | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (s⁻¹) |
| racemic-ACPA | Aqueous | 132.2 | 4.76 x 10¹⁵ |
| meso-ACPA | Aqueous | 131.7 | 2.98 x 10¹⁵ |
| Both | N,N-dimethylformamide | 134.0 | 1.26 x 10¹⁶ |
Experimental Protocol: Kinetic Study of ACPA Thermal Decomposition
-
Sample Preparation: A solution of ACPA of known concentration is prepared in the desired solvent (e.g., D₂O for NMR studies).
-
Instrumentation: The decomposition is monitored using UV-Vis spectroscopy by following the disappearance of the azo group absorbance, or by ¹H NMR spectroscopy by integrating the signals of the reactant and a stable internal standard over time.
-
Procedure: The sample is placed in a thermostated cell holder of the spectrophotometer or in an NMR tube in the spectrometer's probe, maintained at a constant temperature.
-
Data Acquisition: Absorbance or NMR spectra are recorded at regular time intervals.
-
Data Analysis: The concentration of ACPA at each time point is calculated. The natural logarithm of the concentration is plotted against time. The negative of the slope of this plot gives the first-order rate constant (k) at that temperature. The experiment is repeated at several different temperatures to obtain an Arrhenius plot (ln(k) vs. 1/T), from which the activation energy and frequency factor are determined.
Conclusion
This technical guide has outlined the primary reaction mechanisms associated with the synthesis and a key derivative of this compound. While specific theoretical studies on this compound are limited, the principles of nucleophilic substitution and nitrile hydrolysis provide a strong framework for understanding its formation. The provided experimental and computational protocols offer a starting point for researchers to further investigate these reactions. The detailed kinetic data for the decomposition of ACPA serves as a valuable quantitative benchmark for a closely related system. Further computational studies employing DFT and other quantum chemical methods are needed to provide a more precise, quantitative understanding of the reaction energetics and transition states involved in the synthesis and reactions of this compound itself. Such studies would be invaluable for the rational design of more efficient and selective synthetic processes.
In-Depth Technical Guide to the Physical Properties of 5-Cyanopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 5-Cyanopentanoic acid (CAS No: 5264-33-5). The information presented is intended to support research, development, and quality control activities involving this compound.
Core Physical Properties
This compound, also known as 5-cyanovaleric acid, is a bifunctional molecule containing both a carboxylic acid and a nitrile group. These functional groups dictate its physical and chemical characteristics, making it a versatile intermediate in organic synthesis. At room temperature, it can present as a colorless to pale yellow liquid or a low-melting solid.
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Notes |
| Molecular Weight | 127.14 | g/mol | --- |
| Melting Point | 12-13 | °C | --- |
| Boiling Point | 318.4 | °C | at 760 mmHg |
| Density | 1.099 | g/cm³ | --- |
| Flash Point | 146.4 | °C | --- |
| Vapor Pressure | 7.63E-05 | mmHg | at 25 °C |
| Refractive Index | 1.454 | --- | --- |
| Solubility | Soluble | --- | In polar solvents such as water and alcohols. |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are synthesized from standard laboratory practices for organic compounds.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: If the this compound is solid, finely crush a small amount of the sample using a mortar and pestle to ensure uniform packing.
-
Capillary Tube Packing: Pack the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For a preliminary, rapid determination, heat the sample at a rate of 10-15 °C per minute to get an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate determination, prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Reporting: Report the melting point as a range of these two temperatures.
Boiling Point Determination (Micro Boiling Point Method)
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath) or a heating block
-
Apparatus for securing the test tube and thermometer
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.
-
Capillary Inversion: Place the capillary tube into the test tube with the open end down.
-
Apparatus Assembly: Attach the test tube to the thermometer with a rubber band or a suitable clip, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath. Heat the bath gradually.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.
-
Cooling and Measurement: Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
-
Reporting: Record the temperature and the atmospheric pressure at the time of the measurement.
Solubility Determination
Objective: To qualitatively assess the solubility of this compound in various solvents.
Apparatus:
-
Small test tubes
-
Graduated pipettes or droppers
-
Vortex mixer or stirring rods
-
A selection of solvents (e.g., water, ethanol, diethyl ether, hexane)
Procedure:
-
Sample and Solvent Addition: In a small test tube, add approximately 10-20 mg of this compound.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for about 30 seconds.
-
Observation: Observe the mixture to see if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent. If a significant amount of solid remains, it is considered insoluble. For liquid-liquid solubility, observe whether one or two distinct layers are present.
-
Repeat: Repeat the procedure for each solvent to be tested.
-
Reporting: Report the solubility as "soluble," "partially soluble," or "insoluble" for each solvent tested.
Visualizations
Experimental Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like this compound.
An In-depth Technical Guide to the Solubility of 5-Cyanopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-cyanopentanoic acid, a bifunctional molecule of interest in various chemical and pharmaceutical research areas. Due to its carboxylic acid and cyano moieties, understanding its solubility in different solvent systems is crucial for its application in synthesis, formulation, and biological studies. This document outlines the theoretical basis for its solubility, provides a detailed experimental protocol for its determination, and presents a framework for recording and interpreting solubility data.
Physicochemical Properties of this compound
This compound (C₆H₉NO₂) is a molecule possessing both a polar carboxylic acid group and a moderately polar nitrile group, attached to a five-carbon aliphatic chain.[1][2][3] The presence of the carboxylic acid group allows for hydrogen bonding and deprotonation in basic solutions, significantly influencing its solubility in polar and aqueous media. The aliphatic chain contributes to its nonpolar character, affecting its solubility in organic solvents.
| Property | Value |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| IUPAC Name | This compound |
| Synonyms | 5-Cyanovaleric acid |
Table 1: Physicochemical Properties of this compound.[1]
Qualitative Solubility Profile
While specific quantitative solubility data for this compound in a wide range of solvents is not extensively reported in publicly available literature, its structural features suggest the following qualitative solubility profile:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Expected to be soluble due to the ability of the carboxylic acid group to form hydrogen bonds with the solvent molecules.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Likely to be soluble due to dipole-dipole interactions with the nitrile and carboxylic acid groups.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility as the polar functional groups will have unfavorable interactions with the nonpolar solvent.
-
Aqueous Basic Solutions (e.g., 5% Sodium Hydroxide, 5% Sodium Bicarbonate): Expected to be highly soluble due to the deprotonation of the carboxylic acid to form a water-soluble carboxylate salt.[4][5]
-
Aqueous Acidic Solutions (e.g., 5% Hydrochloric Acid): Solubility is expected to be similar to or slightly less than in water, as the carboxylic acid will remain protonated.[4][5]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Water | 25 | Shake-Flask Method | ||
| Ethanol | 25 | Shake-Flask Method | ||
| Methanol | 25 | Shake-Flask Method | ||
| Acetone | 25 | Shake-Flask Method | ||
| Ethyl Acetate | 25 | Shake-Flask Method | ||
| Dichloromethane | 25 | Shake-Flask Method | ||
| Acetonitrile | 25 | Shake-Flask Method | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method | ||
| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask Method | ||
| Toluene | 25 | Shake-Flask Method | ||
| Hexane | 25 | Shake-Flask Method |
Table 2: Template for Experimentally Determined Solubility Data of this compound.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound in a specific solvent.[6][7] This protocol outlines the steps for determining the solubility of this compound.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical instrument (e.g., GC-MS, NMR).[8][9][10]
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[11]
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vials at a high speed.
-
-
Sample Withdrawal and Filtration:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm pore size) to remove any remaining microscopic particles.
-
-
Quantification:
-
Dilute the filtered saturated solution to a suitable concentration for analysis using a calibrated analytical method.
-
Quantify the concentration of the dissolved this compound using a pre-validated analytical technique such as HPLC, GC-MS, or NMR spectroscopy.[8][9][12] A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
The solubility is calculated from the measured concentration of the diluted solution, taking into account the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of this compound solubility using the shake-flask method followed by HPLC analysis.
Caption: Workflow for Solubility Determination.
Application in Polyamide Synthesis
This compound is a valuable precursor in materials science, particularly in the synthesis of polyamides.[13] The carboxylic acid and nitrile groups can be chemically transformed into functional groups suitable for polymerization. For instance, the nitrile group can be reduced to an amine, and the carboxylic acid can be activated (e.g., as an acyl chloride) to create a monomer that can undergo polycondensation to form a polyamide.[14][15][16][17] The solubility of this compound and its derivatives is a critical parameter for controlling the polymerization reaction and processing the resulting polymer.
The following diagram illustrates the logical relationship in the synthesis of a polyamide from this compound.
Caption: Polyamide Synthesis Pathway.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is indispensable for the effective utilization of this versatile compound in research and development.
References
- 1. This compound | C6H9NO2 | CID 199926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chemicalbook.com]
- 3. simsonpharma.com [simsonpharma.com]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. scribd.com [scribd.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. scielo.br [scielo.br]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. shimadzu.com [shimadzu.com]
- 10. shimadzu.com [shimadzu.com]
- 11. quora.com [quora.com]
- 12. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. This compound | 5264-33-5 | Benchchem [benchchem.com]
- 14. dspace.ncl.res.in [dspace.ncl.res.in]
- 15. mdpi.com [mdpi.com]
- 16. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of 5-Cyanopentanoic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyanopentanoic acid is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of various pharmaceutical intermediates. Its structure, featuring both a carboxylic acid and a nitrile group, allows for a range of chemical transformations to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound, including 6-aminocaproic acid and its subsequent cyclized product, 2-piperidone (B129406) (also known as δ-valerolactam). These intermediates are crucial precursors for a variety of active pharmaceutical ingredients (APIs).
Key Applications and Synthetic Pathways
The dual functionality of this compound allows for its strategic use in multi-step synthetic routes. The primary transformations involve the reduction of the nitrile group to a primary amine and the cyclization of the resulting amino acid.
A key application of this compound is its conversion to 6-aminocaproic acid , a known therapeutic agent and a precursor to polyamides. This transformation is typically achieved through catalytic hydrogenation. Subsequently, 6-aminocaproic acid can be cyclized to form 2-piperidone , a lactam that is a core structural motif in many pharmaceutical compounds.
The overall synthetic pathway is illustrated below:
Application Notes and Protocols for Polyamide Synthesis from 5-Cyanopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamides are a versatile class of polymers with applications ranging from engineering plastics to advanced textiles and biomedical devices. The synthesis of polyamides from bespoke monomers allows for the fine-tuning of their properties to suit specific applications. 5-Cyanopentanoic acid is a valuable precursor for the synthesis of a key polyamide monomer, 6-aminocaproic acid, which is the building block for Polyamide 6 (Nylon 6). This document provides detailed application notes and experimental protocols for the synthesis of Polyamide 6 from this compound, targeting researchers and professionals in materials science and drug development.
The synthetic route involves a two-step process:
-
Monomer Synthesis: Reduction of the nitrile group of this compound to a primary amine to yield 6-aminocaproic acid.
-
Polymerization: Polycondensation of 6-aminocaproic acid to form Polyamide 6.
Data Presentation
A summary of the typical properties of the resulting Polyamide 6 (Nylon 6) is presented in Table 1.
| Property | Value |
| Thermal Properties | |
| Melting Temperature (Tm) | 215-220 °C |
| Glass Transition (Tg) | 47 °C |
| Physical Properties | |
| Density | 1.14 g/cm³ |
| Water Absorption (at saturation) | ~2.4% |
| Mechanical Properties | |
| Tensile Strength | High |
| Elasticity | High |
| Abrasion Resistance | Excellent |
| Chemical Resistance | Good against acids and alkalis |
Experimental Protocols
Protocol 1: Synthesis of 6-Aminocaproic Acid from this compound
This protocol outlines the catalytic hydrogenation of this compound to 6-aminocaproic acid using Raney Nickel as the catalyst.
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Ethanol (B145695) (or Methanol)
-
Ammonia (optional, to suppress secondary amine formation)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Filter aid (e.g., Celite)
-
Hydrochloric acid (for purification)
-
Sodium hydroxide (B78521) (for purification)
-
Deionized water
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, add this compound (1 equivalent) and ethanol (or methanol) as the solvent. To minimize the formation of secondary amines, the solvent can be saturated with ammonia.
-
Catalyst Addition: Carefully add Raney Nickel (5-10% by weight of the this compound) to the reactor.
-
Hydrogenation: Seal the reactor and purge it with nitrogen gas to remove air. Subsequently, pressurize the reactor with hydrogen gas to the desired pressure (typically 500-1500 psi).
-
Reaction: Heat the reactor to a temperature of 80-120°C while stirring vigorously. Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
-
Cooling and Filtration: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.[1]
-
Concentration: Remove the solvent from the filtrate under reduced pressure to obtain the crude 6-aminocaproic acid.
-
Purification (via Isoelectric Precipitation):
-
Dissolve the crude product in deionized water.
-
Adjust the pH of the solution to the isoelectric point of 6-aminocaproic acid (around pH 7) using a dilute solution of hydrochloric acid or sodium hydroxide. This will cause the 6-aminocaproic acid to precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold deionized water and then with a small amount of cold ethanol.
-
Dry the purified 6-aminocaproic acid in a vacuum oven.
-
Protocol 2: Synthesis of Polyamide 6 by Melt Polycondensation of 6-Aminocaproic Acid
This protocol describes the bulk polymerization of 6-aminocaproic acid to form Polyamide 6.
Materials:
-
6-Aminocaproic acid (purified from Protocol 1)
-
Reaction vessel with a mechanical stirrer, nitrogen inlet, and a vacuum connection
-
Heating mantle
Procedure:
-
Monomer Charging: Place the purified 6-aminocaproic acid into the reaction vessel.
-
Inert Atmosphere: Purge the vessel with dry nitrogen gas to remove any air and moisture.
-
Heating and Melting: Begin heating the reaction vessel with stirring. The 6-aminocaproic acid will melt at around 200-210°C.
-
Polycondensation: Increase the temperature to approximately 250-260°C. The polymerization reaction will start, with the elimination of water. Maintain a slow stream of nitrogen to help remove the water vapor.
-
Vacuum Application: After an initial period of polymerization under nitrogen (e.g., 1-2 hours), apply a vacuum to the system. This will facilitate the removal of the remaining water and drive the polymerization reaction towards a higher molecular weight polymer.
-
Reaction Monitoring: The progress of the polymerization can be monitored by the increase in the viscosity of the melt. The stirring torque will increase as the molecular weight of the polyamide increases.
-
Polymer Extrusion and Cooling: Once the desired viscosity is reached (typically after several hours under vacuum), the molten Polyamide 6 can be extruded from the reactor as a strand and cooled in a water bath.
-
Pelletization: The cooled polymer strand can then be pelletized for further processing and characterization.
Mandatory Visualization
Caption: Experimental workflow from this compound to Polyamide 6.
Caption: Logical relationship of synthesis steps.
References
Application Note: Quantification of 5-Cyanopentanoic Acid using High-Performance Liquid Chromatography (HPLC)
Introduction
5-Cyanopentanoic acid is a bifunctional molecule containing both a nitrile and a carboxylic acid group, making it a valuable building block in organic synthesis.[1][2] Accurate quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective quantification of this compound. The method utilizes a reversed-phase C18 column with UV detection, a common and reliable setup for the analysis of organic acids.[3][4][5]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥95%)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Phosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
2. Preparation of Mobile Phase and Standards
-
Mobile Phase Preparation:
-
Prepare a 20 mM potassium dihydrogen phosphate buffer. Dissolve the appropriate amount of potassium dihydrogen phosphate in deionized water.
-
Adjust the pH of the buffer to 2.8 with phosphoric acid. This is crucial for ensuring the carboxylic acid is in its protonated form for better retention on a reversed-phase column.
-
The mobile phase will be a mixture of the phosphate buffer and acetonitrile. A common starting point is a ratio of 90:10 (v/v) buffer to acetonitrile.[5]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard Stock Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Calibration Standards:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards of different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
3. Chromatographic Conditions
A summary of the recommended chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 2.8) : Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
4. Sample Preparation
Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. Data Analysis
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Method Validation: For regulatory purposes, the method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the HPLC method. The values are illustrative and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Retention Time (min) | Approximately 4.5 - 6.5 |
| Linearity (R²) | ≥ 0.999 |
| Range (µg/mL) | 10 - 250 |
| Limit of Detection (LOD) (µg/mL) | To be determined experimentally |
| Limit of Quantification (LOQ) (µg/mL) | To be determined experimentally |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
References
- 1. This compound | 5264-33-5 | Benchchem [benchchem.com]
- 2. This compound | C6H9NO2 | CID 199926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Cyanoacetic Acid Content by HPLC | Semantic Scholar [semanticscholar.org]
- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gas Chromatography Analysis of 5-Cyanopentanoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the analysis of 5-cyanopentanoic acid esters using gas chromatography (GC). The protocols outlined below are based on established methods for the analysis of analogous compounds, such as fatty acid esters, and are intended to serve as a robust starting point for method development and validation.
Introduction
This compound and its esters are important intermediates in various synthetic pathways, including those relevant to pharmaceutical development. Gas chromatography offers a powerful technique for the separation, identification, and quantification of these volatile and semi-volatile compounds. Due to the polarity of the carboxylic acid, derivatization to its corresponding ester form (e.g., methyl or ethyl ester) is a critical step to enhance volatility and improve chromatographic performance.[1][2] This application note details the necessary derivatization procedures and provides a comprehensive GC-MS protocol for the analysis of this compound esters.
Experimental Protocols
I. Derivatization of this compound to its Ester
Esterification is the most common alkylation method for preparing carboxylic acids for GC analysis, offering excellent stability and yielding quantitative samples.[3]
A. Boron Trifluoride (BF3) Method
This method is widely used for the preparation of methyl esters.
-
Reagents:
-
14% Boron trifluoride in methanol (B129727) (BF3-MeOH)
-
Hexane (B92381) (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
-
Procedure:
-
To 100 mg of the this compound sample in a vial, add 3 mL of BF3 in methanol.
-
Heat the mixture at 60°C for 5-10 minutes.[4]
-
Cool the vial to room temperature.
-
Transfer the mixture to a separatory funnel containing 25 mL of hexane.
-
Wash the hexane layer twice with a saturated NaCl solution.
-
Dry the organic layer over anhydrous Na2SO4.
-
The resulting hexane solution containing the this compound methyl ester is ready for GC analysis.
-
B. Acetyl Chloride/Methanol Method
This is an alternative acidic esterification method.
-
Reagents:
-
Acetyl chloride
-
Methanol (GC grade)
-
n-Heptane (GC grade)
-
-
Procedure:
-
Prepare the methanolic hydrochloride reagent by slowly adding 2 mL of acetyl chloride to 18 mL of methanol. Caution: This is a highly exothermic reaction.[5]
-
Add 2 mL of the prepared methanolic hydrochloride to approximately 25 mg of the this compound sample in a reaction vial.[5]
-
Heat the mixture at 80°C for 20 minutes.[5]
-
Allow the reaction vial to cool to room temperature.
-
Add 2 mL of n-heptane as the extraction solvent and shake vigorously.[5]
-
Allow the phases to separate, and carefully transfer the upper heptane (B126788) layer to a GC vial for analysis.[5]
-
II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following parameters provide a general starting point for the analysis of this compound esters. Optimization may be required based on the specific ester and the available instrumentation.
Table 1: GC-MS Instrumental Parameters
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| GC Column | Polar capillary column such as a DB-WAX or Omegawax (30 m x 0.25 mm ID, 0.25 µm film thickness). A non-polar column like a DB-5ms can also be used.[5][6] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min.[5][6] |
| Injector | Split/splitless injector at 250°C. A split ratio of 10:1 can be used.[5] |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature of 70°C, hold for 2 minutes, then ramp at 5°C/min to 240°C and hold for 5 minutes.[5] |
| Transfer Line Temp | 240°C[5] |
| Ion Source Temp | 230°C[5] |
| Quadrupole Temp | 150°C[5] |
| Ionization Mode | Electron Impact (EI) at 70 eV[5][6] |
| Scan Range | m/z 40-550[5] |
Data Presentation
Quantitative analysis of this compound esters can be performed by generating a calibration curve with standards of known concentrations.
Table 2: Example Quantitative Data for this compound Methyl Ester
| Parameter | Value |
| Retention Time (RT) | 15.2 min (example, depends on column and conditions) |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
The following diagrams illustrate the key workflows and relationships in the GC analysis of this compound esters.
Caption: Experimental workflow for the GC-MS analysis of this compound esters.
Caption: The logical relationship for derivatizing this compound for GC analysis.
References
Application Notes and Protocols: 5-Cyanopentanoic Acid as a Precursor for 6-Aminocaproic Acid and Nylon-6
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 6-aminocaproic acid and its subsequent polymerization to Nylon-6, utilizing 5-cyanopentanoic acid as a key precursor. The procedures outlined herein are based on established chemical transformations, including the catalytic hydrogenation of a nitrile to a primary amine and the polycondensation of an amino acid. This sustainable pathway offers a potential alternative to traditional Nylon-6 production methods. The protocols are intended for a research and development audience and are accompanied by data tables and process diagrams to facilitate understanding and implementation.
Introduction
Nylon-6 is a versatile and widely used polyamide with applications in textiles, automotive parts, and industrial components.[1] Traditionally, it is produced through the ring-opening polymerization of ε-caprolactam. This application note explores an alternative synthetic route starting from this compound, a bifunctional molecule that can be converted to 6-aminocaproic acid, the direct monomer for Nylon-6. This pathway involves two key steps:
-
Hydrogenation: The selective reduction of the nitrile group in this compound to a primary amine, yielding 6-aminocaproic acid.
-
Polycondensation: The self-condensation of 6-aminocaproic acid to form the high-molecular-weight polyamide, Nylon-6.
This approach offers a potential route for the utilization of bio-based feedstocks if this compound is derived from renewable resources.
Synthesis of 6-Aminocaproic Acid from this compound
The conversion of this compound to 6-aminocaproic acid is achieved through the catalytic hydrogenation of the nitrile functional group. Raney® Nickel is a commonly used and effective catalyst for this transformation.[2]
Reaction Scheme:
Caption: Catalytic hydrogenation of this compound to 6-aminocaproic acid.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Charging the Reactor:
-
In a separate flask, prepare a solution of this compound in a suitable solvent like ethanol.
-
Carefully add the Raney® Nickel slurry to the autoclave. The amount of catalyst is typically 5-10% by weight of the substrate.
-
Add the solution of this compound to the autoclave.
-
-
Reaction Conditions:
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care, preferably under a blanket of water or solvent.
-
The solvent can be removed from the filtrate under reduced pressure to yield crude 6-aminocaproic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Quantitative Data (Expected)
The following table summarizes expected yields and reaction conditions based on the hydrogenation of similar aliphatic dinitriles.[2]
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Catalyst | Raney® Nickel | [2] |
| Temperature | 70-100 °C | [2] |
| Pressure | 30-50 bar H₂ | [2] |
| Expected Yield | 70-95% | [2] |
Synthesis of Nylon-6 from 6-Aminocaproic Acid
Nylon-6 is synthesized from 6-aminocaproic acid through a self-condensation polymerization reaction. This process involves the formation of amide bonds between the amino and carboxylic acid groups of the monomer, with the elimination of water.
Reaction Scheme:
Caption: Polycondensation of 6-aminocaproic acid to form Nylon-6.
Experimental Protocol: Polycondensation
Materials:
-
6-Aminocaproic acid
-
Polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a vacuum connection.
Procedure:
-
Monomer Preparation: Place the purified 6-aminocaproic acid into the polymerization reactor.
-
Inert Atmosphere: Purge the reactor with a slow stream of nitrogen to remove air and prevent oxidation during the reaction.
-
Polycondensation:
-
Heat the reactor to a temperature of approximately 250-260°C.[3] The monomer will melt and the polycondensation reaction will begin, evidenced by the evolution of water vapor.
-
Maintain the reaction at this temperature under a nitrogen atmosphere for a period of 1-2 hours to allow for initial oligomerization.
-
-
Vacuum Application:
-
Apply a vacuum to the reactor to remove the water formed during the condensation. This is crucial for driving the equilibrium towards the formation of a high-molecular-weight polymer.
-
Continue the reaction under vacuum for an additional 2-4 hours.
-
-
Product Isolation:
-
Once the desired viscosity is reached (indicating high molecular weight), release the vacuum with nitrogen.
-
The molten Nylon-6 can be extruded from the reactor, cooled, and pelletized for further processing and characterization.
-
Quantitative Data and Characterization
The molecular weight of the resulting Nylon-6 is a critical parameter that influences its mechanical properties. It can be controlled by the reaction time, temperature, and the efficiency of water removal.
| Parameter | Typical Value | Reference |
| Polymerization Temperature | 250-260 °C | [3] |
| Molecular Weight (Mw) | 15,000 - 30,000 g/mol | [4] |
| Melting Point (Tm) | 215-225 °C | [5] |
| Glass Transition Temp (Tg) | 40-60 °C | [5] |
Characterization Techniques:
-
Molecular Weight: Determined by techniques such as gel permeation chromatography (GPC) or viscometry.
-
Thermal Properties: Analyzed using differential scanning calorimetry (DSC) to determine the melting point (Tm) and glass transition temperature (Tg).
-
Chemical Structure: Confirmed by Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.
Process Visualization
Signaling Pathway: From Precursor to Polymer
Caption: Reaction pathway from this compound to Nylon-6.
Experimental Workflow
Caption: Experimental workflow for the synthesis of Nylon-6.
Safety Precautions
-
Raney® Nickel: Highly pyrophoric when dry. Always handle under a liquid (water or solvent). Ensure proper quenching and disposal procedures are followed.
-
High-Pressure Hydrogenation: All high-pressure reactions should be carried out in a properly rated and maintained autoclave, behind a safety shield.
-
High Temperatures: The polycondensation reaction is conducted at high temperatures. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.
-
Vacuum: Ensure glassware and equipment are rated for use under vacuum to prevent implosion.
Conclusion
The synthesis of 6-aminocaproic acid and Nylon-6 from this compound represents a viable alternative to conventional production routes. The protocols provided in this application note offer a foundation for researchers to explore this pathway further. Optimization of reaction conditions, catalyst selection, and process scale-up are potential areas for future investigation to enhance the efficiency and commercial feasibility of this method.
Disclaimer: The experimental protocols and data provided are for informational purposes and should be adapted and validated by qualified personnel in a laboratory setting. All chemical procedures should be performed with appropriate safety precautions.
References
Application of 5-Cyanopentanoic Acid in Specialty Chemical Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyanopentanoic acid, also known as 5-cyanovaleric acid, is a versatile bifunctional molecule with the chemical formula C6H9NO2.[1] Its structure, featuring both a nitrile (-C≡N) and a carboxylic acid (-COOH) group, makes it a valuable building block in the synthesis of a wide array of specialty chemicals.[2] The differential reactivity of these two functional groups allows for selective transformations, enabling the construction of complex molecular architectures for applications in polymers, pharmaceuticals, and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in specialty chemical manufacturing.
Application 1: Synthesis of 6-Aminocaproic Acid, a Monomer for Nylon-6
One of the most significant industrial applications of this compound is as a precursor to 6-aminocaproic acid.[2] This transformation is achieved through the catalytic reduction of the nitrile group to a primary amine. 6-Aminocaproic acid is the monomer used in the production of Nylon-6, a major engineering thermoplastic and synthetic fiber.
Experimental Protocol: Catalytic Hydrogenation of this compound to 6-Aminocaproic Acid
This protocol describes the synthesis of 6-aminocaproic acid via the catalytic hydrogenation of this compound using Raney Nickel.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Anhydrous ethanol (B145695)
-
Ammonia (B1221849) solution (28% in water)
-
Hydrogen gas (high purity)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5 g) with deionized water (3 x 50 mL) and then with anhydrous ethanol (3 x 50 mL) to remove water. The catalyst should be kept wet with ethanol at all times to prevent ignition.[3]
-
Reaction Setup: To the high-pressure autoclave, add this compound (e.g., 12.7 g, 0.1 mol), anhydrous ethanol (150 mL), and concentrated ammonia solution (10 mL). The addition of ammonia helps to suppress the formation of secondary amine byproducts.[4] Carefully add the prepared Raney Nickel catalyst to the reaction mixture under a stream of inert gas (e.g., argon).
-
Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar) and heat the mixture to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.[5]
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the residue in water and adjust the pH to the isoelectric point of 6-aminocaproic acid (approximately pH 7) with dilute HCl or NaOH. Cool the solution to induce crystallization. Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 6-aminocaproic acid.
Data Presentation:
| Parameter | Value | Reference |
| Catalyst | Raney Nickel, Rhodium on Alumina | [6][7] |
| Solvent | Ethanol, Methanol, Water | [6] |
| Temperature | 80 - 150 °C | [5] |
| Pressure | 50 - 200 bar H₂ | [5] |
| Typical Yield | > 90% | Based on analogous nitrile reductions[6] |
| Purity | High (recrystallization may be needed) | - |
Experimental Workflow:
Caption: Workflow for the synthesis of 6-aminocaproic acid.
Application 2: Building Block for Pharmaceutical Intermediates
The dual functionality of this compound makes it an attractive starting material for the synthesis of various pharmaceutical intermediates. The carboxylic acid can be converted to esters or amides, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This allows for the creation of diverse molecular scaffolds.
Hypothetical Signaling Pathway Interaction
While this compound itself is not known to be a signaling molecule, its derivatives can be designed to interact with biological targets. For example, derivatives of this compound could potentially be developed as enzyme inhibitors or receptor ligands.
Caption: Hypothetical interaction of a this compound derivative with a biological signaling pathway.
Application 3: Precursor for Agrochemical Synthesis
The structural motifs accessible from this compound are also relevant in the agrochemical industry. For instance, the synthesis of novel herbicides, fungicides, or insecticides can potentially start from this versatile building block. The introduction of different functional groups through the modification of the cyano and carboxylic acid moieties can lead to the discovery of new active ingredients.
Logical Relationship for Agrochemical Development
The development of a new agrochemical from this compound would follow a logical progression from initial synthesis to biological testing.
Caption: Logical workflow for the development of agrochemicals from this compound.
Conclusion
This compound is a specialty chemical with significant potential as a versatile building block in organic synthesis. Its primary application lies in the production of 6-aminocaproic acid for the polymer industry. Furthermore, its bifunctional nature provides a valuable platform for the development of novel pharmaceuticals and agrochemicals. The protocols and workflows presented herein offer a foundation for researchers and scientists to explore and expand the applications of this valuable compound.
References
- 1. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. research.nu.edu.kz [research.nu.edu.kz]
Application Note: A Detailed Protocol for the Synthesis of 6-Aminohexanoic Acid via Catalytic Hydrogenation of 5-Cyanopentanoic Acid
Abstract
This application note provides a comprehensive protocol for the reduction of 5-cyanopentanoic acid to 6-aminohexanoic acid, a valuable monomer in the production of nylon-6 and a compound of interest in pharmaceutical research. The described method utilizes a direct catalytic hydrogenation approach, which is a robust and selective process for the conversion of a nitrile to a primary amine while preserving the carboxylic acid functionality. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering detailed methodologies, data presentation, and a visual workflow to ensure reproducible and efficient synthesis.
Introduction
6-Aminohexanoic acid is a key industrial chemical and a versatile building block in organic synthesis. While several synthetic routes to this compound exist, the reduction of this compound offers a direct pathway. This method hinges on the selective reduction of the nitrile functional group to a primary amine without affecting the carboxylic acid moiety. Catalytic hydrogenation stands out as a preferred method for this transformation due to its high efficiency and selectivity. This protocol details a procedure using Raney® Nickel as the catalyst under a hydrogen atmosphere, a method known for its effectiveness in nitrile reduction.[1][2][3][4]
Experimental Protocol
This protocol outlines the direct catalytic hydrogenation of this compound to 6-aminohexanoic acid.
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Anhydrous ethanol (B145695)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Standard glassware for organic synthesis
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
Reactor Preparation: A high-pressure hydrogenation vessel is thoroughly cleaned and dried. The vessel is charged with this compound (1.0 eq) and anhydrous ethanol as the solvent. To suppress the formation of secondary and tertiary amine byproducts, ammonium hydroxide (0.5 eq) is added to the reaction mixture.[3]
-
Catalyst Addition: Under a gentle stream of nitrogen, Raney® Nickel slurry (approximately 10-20% by weight of the substrate) is carefully added to the reaction mixture. Caution: Raney® Nickel is pyrophoric when dry and must be handled with care under an inert atmosphere or as a slurry.
-
Hydrogenation: The reactor is sealed and purged several times with nitrogen gas to remove any residual air, followed by purging with hydrogen gas. The vessel is then pressurized with hydrogen to the desired pressure (typically 50-100 psi) and heated to the reaction temperature (usually 50-80 °C). The reaction mixture is vigorously agitated.
-
Reaction Monitoring: The progress of the reaction is monitored by observing the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases. This can be further confirmed by analytical techniques such as TLC or HPLC analysis of an aliquot of the reaction mixture.
-
Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented and replaced with nitrogen. The reaction mixture is filtered through a pad of diatomaceous earth (Celite®) to remove the Raney® Nickel catalyst. The filter cake is washed with additional ethanol to ensure complete recovery of the product.
-
Product Isolation and Purification: The combined filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol or water/isopropanol, to yield pure 6-aminohexanoic acid.
Data Presentation
The following table summarizes typical quantitative data for the reduction of this compound. The values are based on literature precedents for similar nitrile reductions and are intended to serve as a guideline.
| Parameter | Value | Reference |
| Substrate to Catalyst Ratio (w/w) | 5:1 to 10:1 | General Practice |
| Hydrogen Pressure | 50 - 100 psi | [5] |
| Reaction Temperature | 50 - 80 °C | [1] |
| Reaction Time | 4 - 12 hours | [2] |
| Typical Yield | 80 - 95% | [1][2] |
Logical Workflow
The following diagram illustrates the logical workflow of the synthesis protocol.
Caption: Workflow for the Synthesis of 6-Aminohexanoic Acid.
Signaling Pathway Diagram
The chemical transformation from this compound to 6-aminohexanoic acid is a direct reduction and does not involve a biological signaling pathway. The diagram below illustrates the chemical reaction pathway.
Caption: Reaction Pathway for the Reduction of this compound.
Conclusion
The protocol described in this application note presents a reliable and efficient method for the synthesis of 6-aminohexanoic acid from this compound. The use of catalytic hydrogenation with Raney® Nickel offers high selectivity for the nitrile reduction, providing a direct route to the desired product in good yield. This methodology is scalable and can be adapted for various research and development applications. Careful handling of the pyrophoric catalyst and adherence to standard laboratory safety procedures are paramount for the successful and safe execution of this synthesis.
References
Application Notes and Protocols for the Derivatization of 5-Cyanopentanoic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyanopentanoic acid is a versatile bifunctional molecule that serves as a valuable precursor for the synthesis of various polymers, primarily polyamides and polyesters. Its structure, featuring both a nitrile and a carboxylic acid group, allows for selective derivatization to produce monomers suitable for step-growth polymerization. This document provides detailed application notes and experimental protocols for the two primary derivatization pathways of this compound: reduction of the nitrile group to form 6-aminohexanoic acid for polyamide (Nylon 6) synthesis, and hydrolysis of the nitrile group to yield pimelic acid for polyester (B1180765) and polyamide production.
Derivatization Pathways
The two main derivatization routes for this compound enable its entry into different polymerization processes. The choice of pathway depends on the desired final polymer.
Part 1: Reduction of this compound to 6-Aminohexanoic Acid for Polyamide (Nylon 6) Synthesis
Application Note
The reduction of the nitrile group in this compound to a primary amine yields 6-aminohexanoic acid, the monomer for Nylon 6. This transformation is a key step in converting a cyano-functionalized carboxylic acid into a monomer suitable for polyamidation. Catalytic hydrogenation, particularly using Raney Nickel, is an effective method for this selective reduction, leaving the carboxylic acid group intact. The resulting 6-aminohexanoic acid can then undergo self-condensation polymerization to produce high-molecular-weight Polyamide 6, a widely used engineering thermoplastic.
Workflow for Polyamide Synthesis:
Experimental Protocols
Protocol 1.1: Catalytic Hydrogenation of this compound to 6-Aminohexanoic Acid
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)[1]
-
Ethanol (B145695) (or Methanol)
-
Ammonia (B1221849) solution (optional, to suppress secondary amine formation)[2]
-
Hydrogen gas (H₂)
-
Celite® or other filter aid
Equipment:
-
High-pressure autoclave (Parr reactor or similar) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller
-
Filter funnel and flask
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5 g) with deionized water (3 x 50 mL) and then with the chosen solvent (e.g., ethanol, 3 x 50 mL) by decantation.
-
Reaction Setup: Charge the high-pressure autoclave with this compound (e.g., 10 g, 78.6 mmol) and the washed Raney Nickel catalyst in ethanol (100 mL). If desired, add a small amount of ammonia solution to the reaction mixture to minimize the formation of secondary amines.
-
Hydrogenation: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500-1000 psi).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120°C) and stir vigorously. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet with solvent at all times. The filter cake should be quenched carefully with water.
-
Isolation: Concentrate the filtrate using a rotary evaporator to obtain crude 6-aminohexanoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Expected Yield: 85-95%
Protocol 1.2: Melt Polycondensation of 6-Aminohexanoic Acid to Polyamide 6 (Nylon 6)
Materials:
-
6-Aminohexanoic acid
-
Water (small amount as initiator)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet/outlet, and a distillation condenser
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Reaction Setup: Place 6-aminohexanoic acid (e.g., 50 g) and a small amount of water (e.g., 1-2 wt%) into the glass reactor.
-
Inert Atmosphere: Purge the reactor with an inert gas for at least 30 minutes to remove oxygen.
-
Heating and Polymerization:
-
Heat the reactor to approximately 220°C under a slow stream of inert gas to melt the monomer and initiate the polymerization. Water will start to distill off.
-
After the initial water has been removed (approx. 1-2 hours), gradually increase the temperature to 250-260°C.
-
Continue the reaction at this temperature for another 2-3 hours to increase the molecular weight.
-
-
Vacuum Application: Apply a vacuum (e.g., <1 mmHg) to the system for the final 1-2 hours to remove the remaining water and further drive the polymerization to completion, thereby increasing the molecular weight of the polymer. The viscosity of the melt will increase significantly.
-
Product Isolation: Extrude the molten polymer from the reactor into a water bath to solidify it. The resulting polymer strand can be pelletized.
Quantitative Data: Polyamide 6 (Nylon 6) Properties
| Property | Value |
| Melting Point (Tm) | 210 - 220 °C[3] |
| Glass Transition Temperature (Tg) | 48 °C[4] |
| Density | 1.14 g/cm³[3] |
| Tensile Strength | Varies with processing and additives |
| Water Absorption (at saturation) | ~2.4%[4] |
Part 2: Hydrolysis of this compound to Pimelic Acid for Polyester Synthesis
Application Note
The hydrolysis of the nitrile group in this compound under acidic or basic conditions yields pimelic acid (heptanedioic acid). Pimelic acid is a C7 α,ω-dicarboxylic acid that can be used as a monomer in the synthesis of polyesters and polyamides.[5] The seven-carbon chain of pimelic acid can impart flexibility and lower the melting point of the resulting polymers compared to shorter-chain dicarboxylic acids like adipic acid.[6] This makes it a useful monomer for creating polymers with tailored properties for specific applications.
Workflow for Polyester Synthesis:
Experimental Protocols
Protocol 2.1: Acid-Catalyzed Hydrolysis of this compound to Pimelic Acid
This protocol is adapted from the hydrolysis of 5-cyanopentanamide.[7]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a fume hood, place this compound (e.g., 5.0 g, 39.3 mmol) into a 250 mL round-bottom flask with a magnetic stir bar.
-
Acid Solution Preparation: In a separate beaker, carefully prepare a 25% (v/v) aqueous sulfuric acid solution by slowly adding 25 mL of concentrated H₂SO₄ to 75 mL of deionized water while cooling in an ice bath.
-
Reaction: Slowly add the cooled sulfuric acid solution to the round-bottom flask containing the starting material. Attach the reflux condenser and place the flask in the heating mantle.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Extraction: Transfer the cooled solution to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash them with brine (1 x 50 mL).
-
Drying and Evaporation: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude pimelic acid can be purified by recrystallization from hot water. Filter the crystallized solid, wash with a small amount of cold water, and dry in a vacuum oven.
Expected Yield: 80-90%
Protocol 2.2: Melt Polycondensation of Pimelic Acid and 1,6-Hexanediol (B165255) to Polyester
Materials:
-
Pimelic acid
-
1,6-Hexanediol
-
Esterification catalyst (e.g., stannous octoate, titanium isopropoxide)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet/outlet, and a distillation condenser
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Reaction Setup: Charge the reactor with pimelic acid (e.g., 1 mole equivalent), 1,6-hexanediol (e.g., 1.1 mole equivalent, a slight excess of diol is common), and the catalyst (e.g., 0.1 mol%).
-
Inert Atmosphere: Purge the reactor with an inert gas for at least 30 minutes.
-
Esterification:
-
Heat the mixture to 150-180°C under a slow stream of inert gas. Water will begin to distill off as the esterification reaction proceeds.
-
Continue this step until the majority of the theoretical amount of water has been collected (typically 2-4 hours).
-
-
Polycondensation:
-
Gradually increase the temperature to 220-250°C.
-
Apply a vacuum to the system to remove the remaining water and excess diol, which drives the polymerization to a higher molecular weight.
-
Continue the reaction under vacuum for several hours until the desired melt viscosity is achieved.
-
-
Product Isolation: Extrude the molten polyester from the reactor and cool it to solidify. The polymer can then be pelletized.
Quantitative Data: Polyester Properties (Example: Poly(hexamethylene pimelate))
| Property | Value |
| Melting Point (Tm) | ~60-70 °C |
| Glass Transition Temperature (Tg) | ~ -50 to -60 °C |
| Molecular Weight (Mn) | Can be controlled by reaction conditions, typically 10,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | Typically ~2 for step-growth polymerization |
Note: The properties of polyesters derived from pimelic acid will vary depending on the diol used in the polymerization.[8]
Conclusion
The derivatization of this compound through either reduction or hydrolysis provides access to valuable monomers for the synthesis of high-performance polyamides and polyesters. The protocols outlined in this document provide a foundation for researchers to produce and characterize these polymers. The selection of the derivatization route and subsequent polymerization conditions allows for the tailoring of polymer properties to meet the demands of various applications in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. papers.sim2.be [papers.sim2.be]
- 3. Properties of nylon 6: melting point | density | temperature range [wanhan-plastic.com]
- 4. xometry.com [xometry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. "Biobased Linear Polyester: Effect of Acids and Diols" by Jainishkumar Patel [digitalcommons.pittstate.edu]
Use of 4,4'-Azobis(4-cyanopentanoic acid) derived from cyanopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and key applications of 4,4'-Azobis(4-cyanopentanoic acid) (ACVA), a versatile, water-soluble free-radical initiator. Detailed protocols for its use in polymer synthesis, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and in the functionalization of nanoparticles for drug delivery applications are presented.
Overview and Physicochemical Properties
4,4'-Azobis(4-cyanopentanoic acid), also known as 4,4'-Azobis(4-cyanovaleric acid), is an azo compound widely utilized for initiating polymerization reactions.[1] Its water solubility makes it particularly suitable for emulsion and solution polymerization in aqueous media.[2][3] The key feature of ACVA is its thermal decomposition to generate two identical 4-cyanopentanoic acid radicals and nitrogen gas, which then initiate polymerization.[1][4] This decomposition typically occurs at temperatures around 70°C.[2]
Table 1: Physicochemical Properties of 4,4'-Azobis(4-cyanopentanoic acid)
| Property | Value | References |
| Molecular Formula | C₁₂H₁₆N₄O₄ | [5] |
| Molecular Weight | 280.28 g/mol | [5] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 118-125 °C (decomposes) | [1] |
| Solubility | Soluble in hot water, methanol, and alkaline water. | [3] |
| 10-Hour Half-Life Decomposition Temperature | 63 °C (in DMF) | [3] |
Synthesis of 4,4'-Azobis(4-cyanopentanoic acid)
A common and sustainable method for synthesizing ACVA starts from levulinic acid, which can be derived from the degradation of cellulose.[1] The synthesis is a two-stage process involving the formation of a hydrazo intermediate, followed by oxidation.[1][7]
Diagram: Synthesis Pathway of 4,4'-Azobis(4-cyanopentanoic acid)
Caption: Synthesis of 4,4'-Azobis(4-cyanopentanoic acid) from levulinic acid.
Protocol 1: Synthesis of 4,4'-Azobis(4-cyanopentanoic acid)
This protocol is a generalized procedure based on patented methods.[8]
Materials:
-
Levulinic acid
-
Sodium cyanide (or hydrogen cyanide)
-
Hydrazine
-
Chlorine gas
-
Deionized water
Procedure:
-
Formation of the Hydrazo Intermediate:
-
Oxidation to 4,4'-Azobis(4-cyanopentanoic acid):
-
To the concentrated aqueous solution of the hydrazo intermediate, add acetone or an acetone-water mixture. A preferred volume ratio of acetone to water is between 75:25 and 50:50.[8]
-
Cool the solution to a temperature at or below 30°C.[7]
-
Carefully bubble chlorine gas through the solution to oxidize the hydrazo compound to the azo compound (ACVA).[8]
-
-
Isolation and Purification:
-
The reaction mixture will form two phases. Separate the acetone-water layer containing the product.
-
Further purification can be achieved by crystallization from a suitable solvent system (e.g., acetone-water).
-
Application in Polymer Synthesis: RAFT Polymerization
ACVA is widely used as an initiator in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[9]
Diagram: Mechanism of RAFT Polymerization
Caption: Simplified mechanism of RAFT polymerization initiated by ACVA.
Protocol 2: RAFT Polymerization of N-isopropylacrylamide (NIPAM)
This protocol describes the synthesis of a thermoresponsive polymer, Poly(N-isopropylacrylamide), using ACVA as the initiator.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
4,4'-Azobis(4-cyanopentanoic acid) (ACVA)
-
Chain Transfer Agent (CTA), e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
-
1,4-Dioxane (or other suitable solvent)
-
Nitrogen or Argon gas
-
Schlenk flask and magnetic stirrer
-
Oil bath
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, dissolve NIPAM, the CTA, and ACVA in 1,4-dioxane. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight. A typical ratio is 100:1:0.1.
-
Seal the flask with a rubber septum.
-
-
Deoxygenation:
-
Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes while stirring in an ice bath.
-
-
Polymerization:
-
Place the sealed flask in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and PDI).[10]
-
-
Termination and Purification:
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer in a non-solvent (e.g., cold diethyl ether).
-
Collect the polymer by filtration and dry it under vacuum.
-
Table 2: Typical Results for RAFT Polymerization of NIPAM
| [NIPAM]:[CTA]:[ACVA] | Reaction Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Đ) |
| 100:1:0.1 | 4 | 45 | 5,200 | 1.15 |
| 100:1:0.1 | 8 | 78 | 8,900 | 1.12 |
| 100:1:0.1 | 16 | >95 | 11,500 | 1.10 |
| 200:1:0.1 | 16 | >95 | 22,300 | 1.18 |
Note: These are representative data and actual results may vary depending on specific reaction conditions.
Application in Drug Delivery: Nanoparticle Functionalization
The carboxylic acid groups on ACVA make it an excellent molecule for functionalizing the surface of nanoparticles, which can then be used for controlled drug delivery.[11] The azo linkage provides a thermo-responsive element for triggered drug release.[11]
Diagram: Workflow for Nanoparticle Functionalization and Drug Delivery
Caption: Workflow for nanoparticle functionalization and triggered drug release.
Protocol 3: Functionalization of Chitosan-Coated Iron Oxide Nanoparticles and Drug Loading
This protocol is adapted from a study on an alternating magnetic field (AMF)-controlled drug delivery system.[11]
Materials:
-
Chitosan-coated Fe₃O₄ nanoparticles (Fe₃O₄@CS)
-
4,4'-Azobis(4-cyanopentanoic acid) (ACVA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Model drug with a primary amine group (e.g., Toluidine Blue, TB)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 12-14 kDa)
Procedure:
-
Activation of ACVA:
-
Dissolve ACVA, EDC, and NHS in PBS (pH 7.4) in a molar ratio of 1:1.2:1.2.
-
Stir the solution at room temperature for 1 hour to activate the carboxylic acid groups of ACVA.
-
-
Functionalization of Nanoparticles:
-
Disperse the Fe₃O₄@CS nanoparticles in PBS.
-
Add the activated ACVA solution to the nanoparticle suspension and stir at room temperature for 24 hours.
-
Purify the ACVA-functionalized nanoparticles (Fe₃O₄@CS-ACVA) by magnetic separation and wash several times with deionized water.
-
-
Drug Loading:
-
Activate the remaining carboxylic acid groups on the Fe₃O₄@CS-ACVA nanoparticles using EDC/NHS as described in step 1.
-
Add the model drug (e.g., Toluidine Blue) to the activated nanoparticle suspension and stir for 24 hours at room temperature.
-
Purify the drug-loaded nanoparticles (Fe₃O₄@CS-ACVA-TB) by dialysis against deionized water for 48 hours to remove unreacted drug and coupling agents.
-
In Vitro Drug Release Study
Procedure:
-
Disperse a known amount of the drug-loaded nanoparticles in PBS (pH 7.4).
-
Divide the suspension into several vials.
-
Incubate the vials at different temperatures (e.g., 23°C, 37°C, 57°C, and 80°C) or expose them to an alternating magnetic field (AMF).[11]
-
At predetermined time intervals, separate the nanoparticles (e.g., by centrifugation or magnetic separation) and collect the supernatant.
-
Quantify the amount of released drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Table 3: Representative In Vitro Drug Release Data
| Temperature (°C) | Cumulative Release at 24h (%) | Cumulative Release at 48h (%) |
| 23 | 12.5 ± 1.8 | 17.8 ± 2.5 |
| 37 | 18.1 ± 2.9 | 22.3 ± 3.8 |
| 57 | 35.6 ± 4.5 | 49.1 ± 6.1 |
Data adapted from Yin et al. (2023).[11]
Drug Release Kinetics:
The drug release data can be fitted to various kinetic models to understand the release mechanism.[12]
-
First-Order Model: Describes release from systems where the release rate is proportional to the amount of drug remaining.[11]
-
Korsmeyer-Peppas Model: Describes drug release from a polymeric system. An 'n' value of less than 0.5 suggests a Fickian diffusion mechanism.[11]
In the study by Yin et al. (2023), the release of Toluidine Blue from Fe₃O₄@CS-ACVA-TB nanoparticles followed first-order kinetics (R² > 0.99) and the Korsmeyer-Peppas model (R² > 0.99, n < 0.5), indicating a diffusion-controlled release mechanism.[11]
References
- 1. 4,4'-Azobis(4-cyanovaleric acid) | 2638-94-0 | Benchchem [benchchem.com]
- 2. 4,4'-Azobis(4-cyanopentanoic acid) - Wikipedia [en.wikipedia.org]
- 3. V-501|CAS:2638-94-0|4,4'-Azobis(4-cyanovaleric acid)|ACVA|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide. | Semantic Scholar [semanticscholar.org]
- 5. 4,4'-Azobis(4-cyanovaleric acid) synthesis - chemicalbook [chemicalbook.com]
- 6. China 4,4′-Azobis(4-cyanovaleric acid) CAS 2638-94-0 factory and manufacturers | Unilong [unilongmaterial.com]
- 7. benchchem.com [benchchem.com]
- 8. JPS6161A - Method for producing 4,4'-azobis(4-cyanovaleric acid) - Google Patents [patents.google.com]
- 9. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Alternating Magnetic Field-Controlled Drug Delivery System Based on 4,4′-Azobis (4-cyanovaleric Acid)-Functioned Fe3O4@Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Monitoring 5-Cyanopentanoic Acid Reactions
Introduction
5-Cyanopentanoic acid (C₆H₉NO₂) is a bifunctional molecule containing both a nitrile and a carboxylic acid group. This dual reactivity makes it a valuable building block in organic synthesis, particularly as a precursor for the production of polyamides like nylon, where the nitrile can be hydrolyzed or reduced to form a diamine or a dicarboxylic acid.[1] Effective monitoring of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. These application notes provide detailed protocols for various analytical techniques suited for this purpose.
Overview of Analytical Techniques
Several analytical methods can be employed to monitor the progress of reactions involving this compound. The choice of technique depends on the specific reaction, the information required (qualitative vs. quantitative, real-time vs. offline), and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction mixtures, separating the starting material, intermediates, and products. Coupling with UV or Mass Spectrometry (MS) detectors provides high sensitivity and specificity.
-
Gas Chromatography (GC): Suitable for volatile compounds. Due to the low volatility and high polarity of this compound, derivatization is typically required to convert the carboxylic acid into a more volatile ester or silyl (B83357) ester.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and real-time, in-situ reaction monitoring.[2] It allows for the direct observation of the consumption of reactants and the formation of products without sample workup.
-
Infrared (IR) Spectroscopy: Useful for identifying the key functional groups (nitrile, carboxylic acid) and tracking their transformation. The disappearance of the C≡N stretch or changes in the carbonyl and O-H regions can indicate reaction progress.
A typical reaction pathway for this compound is its hydrolysis to adipic acid, a key monomer for nylon production.
Application Note 1: Quantitative Analysis by HPLC-UV/MS
This protocol describes a robust method for the quantitative analysis of this compound and its reaction products using High-Performance Liquid Chromatography coupled with a UV and/or Mass Spectrometry detector. Since polar carboxylic acids can be difficult to retain on standard reversed-phase columns, derivatization can significantly improve chromatographic performance.[3]
Experimental Protocol
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction vessel at specified time points.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 900 µL) of cold mobile phase to stop the reaction and prepare it for analysis.
-
If derivatization is needed for improved sensitivity or retention, follow a validated procedure such as esterification.[4]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector and/or a mass spectrometer.
-
Software: Data acquisition and processing software.
-
Data Presentation: HPLC Method Parameters
| Parameter | Condition 1: Reversed-Phase (No Derivatization) | Condition 2: Reversed-Phase (With Derivatization) |
| Column | C18 Column (e.g., 4.6 x 150 mm, 5 µm)[5][6] | C18 Column (e.g., 4.6 x 150 mm, 5 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes | 20% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Injection Vol. | 5 µL | 5 µL |
| UV Detection | 210 nm | Wavelength specific to derivative chromophore |
| MS Detection | ESI Negative Mode | ESI Positive or Negative, depending on derivative |
| MS Scan Range | m/z 50-500 | m/z range appropriate for derivatized analytes |
Application Note 2: GC-MS Analysis after Derivatization
Direct GC analysis of this compound is challenging due to its polarity and low volatility.[1] Derivatization to a more volatile form, such as a trimethylsilyl (B98337) (TMS) ester, is necessary. This method is highly sensitive and provides excellent separation and structural information from mass spectrometry.
Experimental Protocol
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot from the reaction and quench as described for HPLC.
-
Evaporate the solvent from a known volume of the quenched sample under a stream of nitrogen.
-
To the dry residue, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).[7]
-
Add 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
-
Data Presentation: GC-MS Method Parameters
| Parameter | Recommended Condition |
| GC Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold 2 min, ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Interface Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-600 |
Application Note 3: In-Situ Monitoring by ¹H NMR Spectroscopy
NMR spectroscopy offers a non-invasive method to monitor reaction kinetics directly in the reaction vessel.[2] By tracking the change in integrals of specific proton signals over time, one can determine the real-time concentrations of reactants and products.
Experimental Protocol
-
Reaction Setup:
-
The reaction is performed directly in an NMR tube using deuterated solvents.
-
If the reaction solvent is not deuterated, a coaxial insert containing a deuterated lock solvent can be used.
-
Add reactants to the NMR tube, including an internal standard with a known concentration and a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Acquire an initial spectrum (t=0) before initiating the reaction (e.g., by adding a catalyst or heating).
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals. The frequency of acquisition depends on the reaction rate.[8]
-
Ensure consistent acquisition parameters (e.g., pulse width, relaxation delay) for all spectra to allow for quantitative comparison.
-
Data Presentation: Key Spectroscopic Data
The following table summarizes the key signals to monitor for the hydrolysis of this compound.
| Compound | Functional Group | Technique | Characteristic Signal |
| This compound | Carboxylic Acid Proton (-COOH) | ¹H NMR | ~10-13 ppm (broad singlet)[9][10] |
| Protons adjacent to -CN | ¹H NMR | ~2.0-3.0 ppm[9] | |
| Carboxylic Carbonyl (C=O) | ¹³C NMR | ~170-185 ppm[10][11] | |
| Nitrile Carbon (C≡N) | ¹³C NMR | ~110-125 ppm[9][11] | |
| Nitrile Stretch (C≡N) | IR | ~2200-2260 cm⁻¹ (strong, sharp)[10][11] | |
| Carbonyl Stretch (C=O) | IR | ~1710 cm⁻¹[10] | |
| O-H Stretch (-COOH) | IR | ~2500-3300 cm⁻¹ (very broad)[10] | |
| Adipic Acid (Product) | Carboxylic Acid Proton (-COOH) | ¹H NMR | ~10-13 ppm (integral increases)[9][10] |
Method Selection Guide
Choosing the appropriate analytical technique is critical for efficient reaction monitoring. The following decision tree can guide researchers in selecting the best method based on their experimental needs.
References
- 1. This compound | 5264-33-5 | Benchchem [benchchem.com]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Determination of Cyanoacetic Acid on Primesep SB Column | SIELC Technologies [sielc.com]
- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Troubleshooting & Optimization
Technical Support Center: 5-Cyanopentanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-cyanopentanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The most common laboratory and industrial syntheses for this compound are:
-
Nucleophilic Substitution: This route typically involves the reaction of a 5-halopentanoic acid derivative, often an ester like methyl 5-bromopentanoate, with an alkali metal cyanide (e.g., potassium cyanide). The resulting cyan-ester is then hydrolyzed to yield this compound.[1] Protecting the carboxylic acid as an ester is crucial to prevent unwanted side reactions with the cyanide nucleophile.[1]
-
Selective Hydrolysis of Dinitriles: Another method is the controlled partial hydrolysis of adiponitrile (B1665535) (hexanedinitrile). Under specific conditions, one of the two nitrile groups is selectively converted into a carboxylic acid.[1]
Additionally, this compound can be a minor byproduct in the industrial oxidation of cyclohexanol (B46403) and cyclohexanone (B45756) with nitric acid for adipic acid production.[1]
Q2: I am attempting synthesis via nucleophilic substitution from a 5-halopentanoate, but my yield is low. What are the potential side reactions?
Low yields in this synthesis are often due to several competing side reactions:
-
Complete Hydrolysis of the Nitrile: The primary side reaction is the hydrolysis of the nitrile group of the desired product. Under the acidic or basic conditions used for ester hydrolysis, the nitrile can be further hydrolyzed to a carboxylic acid, forming pimelic acid.[1] This hydrolysis proceeds in a stepwise manner, first forming an amide (5-carbamoylpentanoic acid) and then the dicarboxylic acid.[1][2]
-
Elimination Reactions: Alkali cyanides are basic and can cause elimination reactions with the alkyl halide starting material, leading to the formation of unsaturated compounds.[3]
-
Isonitrile Formation: Cyanide is an ambident nucleophile, meaning it can attack with either the carbon or nitrogen atom. While alkyl cyanides are typically the major product from reactions with alkyl halides, the formation of isonitriles (isocyanides) is a possible side reaction.[3][4]
-
Other Byproducts: The formation of other dicarboxylic acids, such as glutaric acid and succinic acid, has also been observed.[1]
Q3: How can I prevent the formation of pimelic acid during the final hydrolysis step?
The formation of pimelic acid results from the over-hydrolysis of the nitrile group.[1] To minimize this:
-
Use Milder Conditions: Employ milder acidic or basic conditions for the hydrolysis of the intermediate ester (e.g., methyl 5-cyanopentanoate). Harsh conditions (high temperatures, high concentrations of acid/base, long reaction times) favor the hydrolysis of both the ester and the nitrile.[5][6]
-
Control Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction as soon as the ester has been consumed, before significant nitrile hydrolysis occurs.
-
pH Control: The hydrolysis of nitriles is highly pH-dependent.[7] Carefully controlling the pH during the reaction and workup can help prevent the complete hydrolysis to the dicarboxylic acid.
Q4: When synthesizing from adiponitrile, I am isolating significant amounts of adipic acid and adipamide (B165785). How can I improve selectivity?
This is a common challenge in the partial hydrolysis of dinitriles. The formation of adipamide (from hydrolysis of both nitrile groups to amides) and adipic acid (from complete hydrolysis) competes with the desired mono-hydrolysis.[6]
-
Temperature Control: Lowering the reaction temperature can significantly enhance the selectivity for the mono-hydrolyzed product, this compound, over the di-hydrolyzed byproducts.[6]
-
pH Adjustment: Fine-tuning the pH is critical. The rate of hydrolysis for the first and second nitrile groups can vary with pH, allowing for an optimal range to be found that favors mono-hydrolysis.
-
Enzymatic Methods: For the highest selectivity, consider using a nitrile hydratase enzyme. These biocatalysts can exhibit excellent regioselectivity, primarily converting only one of the two nitrile groups.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield; presence of pimelic acid in the final product. | Over-hydrolysis of the nitrile group under harsh acidic or basic conditions.[1][6] | Use milder hydrolysis conditions (lower temperature, shorter reaction time).[6] Monitor the reaction closely to stop it after ester hydrolysis is complete. |
| Significant amount of adipic acid and/or adipamide when starting from adiponitrile. | Non-selective hydrolysis of both nitrile groups.[6] | Lower the reaction temperature and carefully control the pH to favor mono-hydrolysis.[6] For optimal selectivity, consider using a nitrile hydratase enzyme.[6] |
| Presence of unsaturated impurities. | Elimination side reaction caused by the basicity of the cyanide reagent.[3] | Use a less basic cyanide source if possible, or use aprotic solvents which can decrease the basicity of the cyanide ion.[3] |
| Reaction stalls; starting material (halopentanoate or adiponitrile) remains. | Reaction conditions are too mild or reaction time is insufficient. | Cautiously increase the temperature or reaction time while monitoring for the formation of over-hydrolysis byproducts. Ensure the purity and reactivity of reagents. |
| Isolation of an isonitrile byproduct. | Attack by the nitrogen atom of the ambident cyanide nucleophile.[3][4] | This is an inherent possibility. Solvent choice can influence the outcome; polar protic solvents can solvate the cyanide ion and affect its nucleophilicity.[3] |
Experimental Protocols
Protocol 1: Synthesis from Methyl 5-Bromopentanoate
This two-step protocol involves the formation of methyl 5-cyanopentanoate followed by its hydrolysis.
Step 1: Nucleophilic Substitution
-
Dissolve methyl 5-bromopentanoate in a suitable polar aprotic solvent such as DMSO or DMF.
-
Add potassium cyanide (KCN) to the solution. The reaction is often performed at a slightly elevated temperature (e.g., 50-80 °C) to increase the reaction rate.
-
Monitor the reaction by TLC or GC until the starting halide is consumed.
-
Upon completion, cool the reaction mixture and pour it into water. Extract the product, methyl 5-cyanopentanoate, with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude cyan-ester.
Step 2: Acid-Catalyzed Hydrolysis
-
Heat the crude methyl 5-cyanopentanoate under reflux with a dilute aqueous acid, such as hydrochloric acid (HCl).[2][8]
-
Monitor the hydrolysis of the ester group. Be mindful that prolonged heating can lead to the hydrolysis of the nitrile group as well.[2][5]
-
Once the reaction is complete, cool the solution.
-
Extract the this compound with a suitable organic solvent.
-
Dry the organic extract and remove the solvent by rotary evaporation to yield the final product.
Protocol 2: Selective Hydrolysis of Adiponitrile
This protocol requires careful control to achieve mono-hydrolysis.
-
Prepare an aqueous solution of either a dilute acid (e.g., HCl) or a base (e.g., NaOH).
-
Add adiponitrile to the solution.
-
Heat the mixture under reflux at a carefully controlled temperature. Lower temperatures generally favor the desired mono-product.[6]
-
Monitor the reaction progress by HPLC, analyzing for the disappearance of adiponitrile and the appearance of this compound and the byproduct adipic acid.
-
When the optimal conversion is reached, cool the reaction mixture.
-
Acidify the mixture (if the hydrolysis was base-catalyzed) with a strong acid like HCl to protonate the carboxylate salt.[8]
-
Extract the this compound using an appropriate organic solvent.
-
Purify the product, for example, by crystallization or column chromatography, to separate it from unreacted adiponitrile and adipic acid.
Reaction Pathway Visualizations
Caption: Synthesis of this compound from a halopentanoate ester and key hydrolysis side reactions.
Caption: Desired selective hydrolysis of adiponitrile versus non-selective side reactions leading to byproducts.
References
- 1. This compound | 5264-33-5 | Benchchem [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 5-Cyanopentanoic Acid by Recrystallization
This guide provides detailed protocols and troubleshooting advice for the purification of 5-cyanopentanoic acid using recrystallization. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What are the critical physical properties of this compound to consider for recrystallization?
A1: The most critical property is its low melting point, reported to be around 12-13 °C. This means it may be a liquid or a low-melting solid at room temperature, which presents a significant challenge for traditional recrystallization. The procedure must be adapted for low-temperature crystallization to prevent the compound from "oiling out." Additionally, its polar functional groups (carboxylic acid and nitrile) indicate solubility in polar solvents like water and alcohols.[1]
Q2: What is the best solvent for recrystallizing this compound?
A2: An ideal solvent is one where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Given its polarity, good starting points for solubility tests include water, ethanol, methanol, or mixtures of these with a less polar co-solvent (like a toluene/hexane or alcohol/water system).[2][3] Due to the compound's low melting point, solvents with lower boiling points are generally preferable. Small-scale solubility tests are essential to determine the optimal solvent or solvent system.
Q3: Why is slow cooling crucial for this specific compound?
A3: Slow cooling is critical for two main reasons. First, it promotes the formation of large, well-defined crystals, which are typically purer as impurities are excluded from the growing crystal lattice.[4] Second, for a low-melting-point compound like this compound, rapid cooling dramatically increases the likelihood of the compound separating as a liquid ("oiling out") instead of crystallizing.[5]
Q4: My purified product has a very low yield. What are the common causes?
A4: Low recovery is a frequent issue in recrystallization. Common causes include: using too much solvent, not allowing sufficient time for crystallization, washing the collected crystals with solvent that is not ice-cold, or premature crystallization during a hot filtration step.[6]
Q5: How can I assess the purity of my recrystallized this compound?
A5: The most common method is to determine the melting point of the dried crystals. A pure compound should have a sharp, well-defined melting point close to the literature value (12-13 °C). A broad melting range typically indicates the presence of impurities. Other analytical techniques like HPLC or NMR spectroscopy can also be used for a more quantitative purity assessment.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used , resulting in a solution that is not saturated at low temperatures. 2. The solution is supersaturated , and crystallization has not been initiated.[7] | 1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent to increase the concentration. Allow it to cool again.[7] 2. Induce Crystallization: Try scratching the inside surface of the flask with a glass rod at the liquid-air interface.[7] Alternatively, add a "seed crystal" of the pure compound to provide a nucleation site.[7] |
| The compound "oiled out" (formed liquid droplets instead of crystals). | 1. The melting point of the compound (12-13 °C) is lower than the temperature of the solution as it comes out of solution. This is the most likely issue with this specific compound.[8] 2. The cooling rate is too fast .[7] 3. High concentration of impurities , which can depress the melting point. | 1. Re-heat and Add More Solvent: Warm the solution until the oil dissolves completely. Add a small amount of additional solvent to lower the saturation temperature.[7] 2. Ensure Very Slow Cooling: Insulate the flask to allow it to cool to room temperature as slowly as possible, then transfer it to a refrigerator (4 °C) and finally a freezer (-10 to -20 °C) to facilitate crystallization below its melting point. 3. Change Solvent System: Try a different solvent with a lower boiling point.[8] |
| Crystal yield is very low. | 1. Excessive solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were washed with too much solvent , or the washing solvent was not sufficiently cold. 3. Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper.[5] | 1. Concentrate the Mother Liquor: If the filtrate has not been discarded, you can reduce its volume by evaporation and cool it to recover a second crop of crystals. 2. Minimize Washing: Use a minimal amount of ice-cold solvent to wash the crystals. 3. Pre-heat Equipment: If performing hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.[5] |
| The final product is colored. | Colored impurities are present in the crude material and are co-crystallizing with the product. | Use Activated Charcoal: After dissolving the crude solid in the hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.[8] |
Data Presentation
Physical & Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5264-33-5 | [9][10][11] |
| Molecular Formula | C₆H₉NO₂ | [9][10] |
| Molecular Weight | 127.14 g/mol | [9][11] |
| Melting Point | 12-13 °C | |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |
Experimental Protocols
General Protocol for Recrystallization of this compound
This protocol is a general guideline and should be optimized based on small-scale solubility tests. Safety Note: this compound is harmful if swallowed or in contact with skin and can cause serious eye damage.[9] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Solvent Selection:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Add a potential solvent (e.g., water, ethanol, ethyl acetate/hexane mixture) dropwise to each tube.
-
Observe solubility at room temperature. An ideal solvent will show poor solubility.
-
Gently heat the tubes that showed poor solubility. The compound should dissolve completely at or near the solvent's boiling point.
-
Allow the clear solutions to cool. The best solvent will yield a large quantity of crystals upon cooling.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask with gentle swirling. Use a boiling stick or magnetic stirrer.
-
Add the minimum amount of hot solvent required to just completely dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Re-heat the mixture to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step minimizes premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath and then a freezer to maximize crystal formation, ensuring the temperature is well below the compound's melting point.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a very small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Press the crystals as dry as possible on the filter paper while under vacuum.
-
Transfer the crystals to a watch glass and allow them to air-dry completely. For a low-melting compound, drying under vacuum in a desiccator at room temperature is recommended.
-
Visualized Workflow
Troubleshooting Recrystallization
The following diagram outlines the decision-making process for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. CAS 5264-33-5: this compound | CymitQuimica [cymitquimica.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 9. This compound | C6H9NO2 | CID 199926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. simsonpharma.com [simsonpharma.com]
Technical Support Center: Optimizing 5-Cyanopentanoic Acid Yield from Adiponitrile Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of 5-cyanopentanoic acid from the hydrolysis of adiponitrile (B1665535). This resource is designed to help you navigate common experimental challenges, maximize your product yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for hydrolyzing adiponitrile to this compound?
A1: The main strategies for hydrolyzing adiponitrile to this compound involve acid catalysis, base catalysis, enzymatic conversion, and hydrolysis in subcritical water. Each method has distinct advantages and challenges concerning reaction selectivity, conditions, and byproduct formation.
Q2: What are the major byproducts I should expect during the hydrolysis of adiponitrile?
A2: The hydrolysis of adiponitrile is a stepwise process, and several intermediates and byproducts can be formed. The primary species to monitor in your reaction mixture are:
-
5-Cyanopentanamide (B41375): The initial product of the hydrolysis of one nitrile group.
-
Adipamide: The product of the hydrolysis of both nitrile groups to amides.
-
Adipamic acid: An intermediate from the hydrolysis of adipamide.
-
Adipic acid: The final product of complete hydrolysis of both nitrile groups.[1]
The distribution of these products is highly dependent on the reaction conditions, including temperature, pressure, reaction time, and the type of catalyst used.[1]
Q3: How can I monitor the progress of my reaction and quantify the yield of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction progress and quantifying the components of the reaction mixture.[1][2] A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like methanol (B129727) or acetonitrile. UV detection around 200-210 nm is suitable for these compounds. To accurately quantify the yield, you will need to prepare calibration curves for adiponitrile, this compound, and the major byproducts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound with a High Amount of Unreacted Adiponitrile.
| Possible Cause | Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction at regular intervals using HPLC to determine the optimal reaction time. - Increase Temperature: Gradually increase the reaction temperature, but be cautious as this can also promote the formation of over-hydrolyzed byproducts. - Increase Catalyst Concentration: A higher catalyst concentration may be necessary to drive the reaction to completion. This should be done judiciously to avoid excessive side reactions. |
| Poor Catalyst Activity | - Check Catalyst Quality: Ensure the acid, base, or enzyme catalyst is of high purity and has not degraded. - Optimize pH for Enzymatic Reactions: The activity of nitrile hydratase and amidase enzymes is highly pH-dependent. Ensure the buffer system maintains the optimal pH for the specific enzyme being used. |
Problem 2: High Percentage of Adipic Acid in the Product Mixture.
| Possible Cause | Solution |
| Over-hydrolysis | - Reduce Reaction Time: Shorter reaction times will favor the formation of the mono-hydrolyzed product. - Lower Reaction Temperature: Milder temperature conditions can help to slow down the second hydrolysis step. - Decrease Catalyst Concentration: Use a lower concentration of the acid or base catalyst to reduce the rate of the second hydrolysis. |
| Harsh Reaction Conditions | - Use Milder Catalysts: Consider switching to a milder acid or base, or explore enzymatic methods which offer higher selectivity under milder conditions.[3] |
Problem 3: High Percentage of 5-Cyanopentanamide and/or Adipamide in the Product Mixture.
| Possible Cause | Solution |
| Incomplete Hydrolysis of Amide Intermediates | - Increase Reaction Time and/or Temperature: The hydrolysis of the amide group to a carboxylic acid often requires more forcing conditions than the initial nitrile hydrolysis. - Adjust pH: For base-catalyzed hydrolysis, ensure a sufficiently high concentration of hydroxide (B78521) ions is present to drive the amide hydrolysis. For acid-catalyzed hydrolysis, a higher acid concentration may be needed. |
| Non-selective Hydrolysis | - Optimize Reaction Conditions: Fine-tuning the temperature, reaction time, and catalyst concentration can help to steer the reaction towards the desired product. - Consider a Two-Step Process: First, perform a selective hydrolysis to 5-cyanopentanamide under milder conditions, and then subject the isolated intermediate to harsher conditions to hydrolyze the amide group. |
Data Presentation
Table 1: Comparison of Adiponitrile Hydrolysis Methods for Selectivity towards Amide Intermediates
| Method | Catalyst/Enzyme | Temperature (°C) | Reaction Time | Selectivity for 5-Cyanopentanamide (%) | Selectivity for Adipamide (%) | Reference |
| Enzymatic Hydrolysis | Nitrile hydratase from Rhodococcus erythropolis | 30 | 10 min | 95 | 5 | [3][4] |
| Alkaline Peroxide Hydrolysis | 3% H₂O₂ in alkaline medium | 5 | - | High selectivity for the mono-amide is suggested. | - | [3] |
Note: This table highlights the high selectivity of enzymatic methods for the intermediate 5-cyanopentanamide, which can then be further hydrolyzed to this compound.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
This protocol is adapted from the hydrolysis of a related compound and should be optimized for the specific conversion of adiponitrile to this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place adiponitrile.
-
Carefully add an aqueous solution of a strong acid, such as sulfuric acid (e.g., 25% v/v).
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
Workup: Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Extract the product from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Base-Catalyzed Hydrolysis
This protocol is adapted from the hydrolysis of a related compound and should be optimized for the specific conversion of adiponitrile to this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place adiponitrile.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 20% w/v).
-
Reflux: Heat the mixture to reflux with vigorous stirring. Note that this reaction will evolve ammonia (B1221849) gas and should be performed in a well-ventilated fume hood.[5]
-
Monitoring: Monitor the reaction progress by HPLC.
-
Workup: After the reaction, cool the mixture to room temperature.
-
Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 2 to precipitate the carboxylic acid products.
-
Extract the products with an organic solvent.
-
Wash, dry, and concentrate the organic phase to yield the crude product.
-
Purification: Purify the crude product as described in the acid-catalyzed protocol.
Protocol 3: General Procedure for Enzymatic Hydrolysis to 5-Cyanopentanamide
This protocol focuses on the highly selective conversion to the amide intermediate, which can be a precursor to this compound.
-
Catalyst Preparation: Prepare a suspension of whole cells of a suitable microorganism (e.g., Rhodococcus erythropolis) containing nitrile hydratase in a buffer solution (e.g., phosphate buffer at pH 7.0).
-
Reaction: Add adiponitrile to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.[3]
-
Monitoring: Monitor the rapid reaction by HPLC. The conversion to 5-cyanopentanamide can be very fast (e.g., within 10 minutes).[3]
-
Workup: Stop the reaction by removing the cells via centrifugation.
-
Extract the supernatant containing the product with an organic solvent.
-
Dry and concentrate the organic phase to obtain the crude 5-cyanopentanamide. This intermediate can then be subjected to further hydrolysis to yield this compound.
Mandatory Visualizations
Caption: Reaction pathway of adiponitrile hydrolysis.
Caption: Troubleshooting workflow for low yield.
Caption: General experimental workflow.
References
Technical Support Center: Synthesis of 5-Cyanopentanoates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the reaction of 5-halopentanoates with cyanide to synthesize 5-cyanopentanoates. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction product when a 5-halopentanoate reacts with a cyanide salt?
The primary product is the corresponding 5-cyanopentanoate, formed via a nucleophilic substitution reaction. The cyanide ion (
CN−
) displaces the halide (e.g., Cl, Br, I) at the C5 position. For primary and secondary halides, this reaction typically proceeds through an S(_N)2 mechanism.
Q2: What are the major byproducts I should be aware of?
The main potential byproducts include:
-
5-Isocyanopentanoate: Formed because the cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom.
-
Hydrolysis Products: If water is present in the reaction mixture, it can lead to the hydrolysis of the ester group to form 5-cyanopentanoic acid, or hydrolysis of the nitrile group to form a carboxylic acid amide, which can be further hydrolyzed to a dicarboxylic acid.
-
Elimination Products: Under certain conditions, an elimination reaction (E2) can compete with the substitution reaction (S(_N)2), leading to the formation of pentenoate derivatives.
-
5-Hydroxypentanoate: If water is present, the halide can be substituted by a hydroxide (B78521) ion, especially if the reaction conditions are alkaline.[1]
Q3: How can I minimize the formation of the isonitrile byproduct?
The formation of the isonitrile is influenced by the solvent and the nature of the cyanide salt. Using polar aprotic solvents like DMSO or DMF and alkali metal cyanides (e.g., NaCN, KCN) generally favors the formation of the nitrile over the isonitrile.
Q4: What is the optimal solvent for this reaction?
Ethanol (B145695) is a commonly used solvent for this type of reaction as it readily dissolves the reactants and facilitates the S(_N)2 reaction.[1] It is crucial to use anhydrous (dry) ethanol to minimize hydrolysis byproducts.[1] Polar aprotic solvents such as DMSO can also be effective.
Q5: My reaction is not proceeding to completion. What could be the issue?
Several factors could lead to an incomplete reaction:
-
Insufficient temperature: This reaction typically requires heating under reflux to proceed at a reasonable rate.
-
Poor quality of reagents: The 5-halopentanoate starting material may be impure, or the cyanide salt may be old or have absorbed moisture.
-
Inadequate mixing: Ensure the reaction mixture is being stirred effectively.
Q6: I am observing multiple spots on my TLC plate that I cannot identify. What could they be?
Besides the starting material and the desired product, the extra spots could correspond to the byproducts mentioned in Q2 (isonitrile, hydrolysis products, elimination products). Running co-spots with standards of potential byproducts, if available, can aid in their identification. GC-MS analysis of the reaction mixture can also be a powerful tool for identifying these components.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 5-cyanopentanoate | - Incomplete reaction. - Formation of byproducts (isonitrile, hydrolysis, elimination). - Loss of product during workup. | - Ensure the reaction is heated under reflux for a sufficient time. - Use anhydrous solvent and fresh reagents. - Optimize reaction temperature to favor substitution over elimination. - Carefully perform the extraction and purification steps. |
| Presence of a significant amount of isonitrile byproduct | - Reaction conditions favoring nitrogen attack by the cyanide ion. | - Use a polar aprotic solvent like DMSO. - Ensure the use of an alkali metal cyanide (NaCN or KCN). |
| Formation of acidic byproducts (e.g., this compound) | - Presence of water in the reaction mixture leading to hydrolysis. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Evidence of elimination byproducts | - Use of a sterically hindered base or high reaction temperatures. - The halide is on a secondary or tertiary carbon, making elimination more favorable. | - Cyanide is a weak base, so E2 elimination is generally a minor pathway for primary halides.[2] - If using a secondary halopentanoate, consider milder reaction conditions (lower temperature). |
| Reaction mixture turns dark brown or black | - Decomposition of the cyanide salt or other reagents at high temperatures. - Vigorous reaction leading to side product formation. | - Ensure the reaction temperature is controlled. - If the reaction is highly exothermic, consider adding the cyanide salt portion-wise. |
Experimental Protocols
General Laboratory Protocol for the Synthesis of Ethyl 5-Cyanopentanoate from Ethyl 5-Bromopentanoate
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
Ethyl 5-bromopentanoate
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Anhydrous ethanol
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 5-bromopentanoate (1.0 eq) in anhydrous ethanol.
-
Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1 - 1.2 eq). Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the residue, add water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ethyl 5-cyanopentanoate by vacuum distillation or column chromatography on silica (B1680970) gel.
Visualizations
Caption: Main reaction and potential side reactions of 5-halopentanoate with cyanide.
Caption: Troubleshooting workflow for low yield in 5-cyanopentanoate synthesis.
References
Controlling pH in the synthesis of 5-Cyanopentanoic acid to prevent side products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling pH during the synthesis of 5-cyanopentanoic acid to minimize side product formation and maximize yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound, and what are the key reaction intermediates and side products?
A1: The most common laboratory synthesis of this compound is through the hydrolysis of a suitable nitrile precursor, such as 6-chloro-1-hexanenitrile or adiponitrile.[1] This reaction can be catalyzed by either an acid or a base.[2] The hydrolysis proceeds in two main stages: first, the nitrile is converted to the intermediate 5-carbamoylpentanoic acid (the corresponding amide).[1][2] Under the reaction conditions, this amide is then further hydrolyzed to the final product, this compound.[1] The primary side product of concern is the incomplete hydrolysis product, 5-carbamoylpentanoic acid.
Q2: How does pH influence the formation of this compound and its side products?
A2: pH is a critical parameter in the hydrolysis of nitriles. The reaction can be performed under either acidic or basic conditions, typically with heating.[2][3]
-
Acidic Conditions (e.g., using HCl or H₂SO₄): In a strongly acidic medium, the nitrile is hydrolyzed to the carboxylic acid. The final product in the reaction mixture is the free this compound along with an ammonium (B1175870) salt (e.g., ammonium chloride if HCl is used).[2]
-
Basic Conditions (e.g., using NaOH or KOH): Under basic conditions, the hydrolysis yields the salt of the carboxylic acid (e.g., sodium 5-cyanopentanoate) and ammonia (B1221849) gas is evolved.[2] To obtain the free this compound, a subsequent acidification step is required.[2]
Harsh reaction conditions, such as high concentrations of acid or base and elevated temperatures, favor the complete hydrolysis to the carboxylic acid.[4][5] Milder conditions may result in a higher proportion of the amide intermediate as a side product.[3][4]
Q3: What are the typical workup procedures for isolating this compound after synthesis?
A3: The workup procedure depends on whether the hydrolysis was conducted under acidic or basic conditions.
-
Following Acidic Hydrolysis: The reaction mixture is typically cooled, and the product may be extracted with an organic solvent. The solvent is then removed to yield the crude product, which can be further purified by recrystallization or chromatography.
-
Following Basic Hydrolysis: The reaction mixture, containing the carboxylate salt, must first be acidified (e.g., with HCl) to a pH of around 2-3 to protonate the carboxylate and form the free carboxylic acid.[6] The product can then be extracted with an organic solvent and purified as described above.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete hydrolysis of the starting nitrile or the amide intermediate. | Increase the reaction time, temperature, or the concentration of the acid or base to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or GC-MS. |
| Loss of product during workup. | Ensure the pH is sufficiently acidic (pH 2-3) during the extraction step after basic hydrolysis to fully protonate the carboxylate. Use an appropriate extraction solvent and perform multiple extractions. | |
| High Levels of 5-Carbamoylpentanoic Acid Impurity | Reaction conditions are too mild (insufficient time, temperature, or catalyst concentration). | Re-subject the crude product to the hydrolysis conditions (acidic or basic) to convert the remaining amide to the carboxylic acid. For future runs, use more forcing conditions as mentioned above. |
| Formation of Pimelic Acid (a dicarboxylic acid) | If starting from a dinitrile like adiponitrile, both nitrile groups may be hydrolyzed. | This is a potential side product if the starting material is a dinitrile.[1] Careful control of stoichiometry and reaction conditions is necessary for selective mono-hydrolysis. |
| Reaction Stalls or is Sluggish | Insufficient heating or inadequate mixing of a heterogeneous mixture. | Ensure the reaction is being heated to the appropriate temperature and that the mixture is being stirred vigorously to ensure proper mixing of reactants. |
Data on pH and Reaction Conditions
The following table provides illustrative data on how reaction conditions can affect the product distribution in the synthesis of this compound. Note that these are representative values and actual results will vary based on specific experimental parameters.
| Catalyst/Conditions | Temperature (°C) | Reaction Time (hours) | Approx. Yield of this compound (%) | Approx. % of 5-Carbamoylpentanoic Acid (Amide) |
| 6M HCl | 100 (Reflux) | 8 | >90% | <5% |
| 3M H₂SO₄ | 100 (Reflux) | 12 | >85% | <10% |
| 4M NaOH | 100 (Reflux) | 6 | >90% (after acidification) | <5% |
| 1M NaOH | 80 | 12 | ~60% (after acidification) | ~35% |
| Water (no catalyst) | 100 (Reflux) | 24 | <5% | ~10% (mostly unreacted starting material) |
Experimental Protocols
Protocol: Acid-Catalyzed Hydrolysis of 6-Chloro-1-hexanenitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-chloro-1-hexanenitrile (1 equivalent) with a 6M aqueous solution of hydrochloric acid (5-10 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. This typically takes 6-12 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic extracts and wash them with brine (a saturated aqueous solution of NaCl).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water or a toluene/hexane mixture).
Visualizations
Logical Workflow for pH Control in Synthesis
Caption: A flowchart illustrating the decision-making process for pH control during the synthesis of this compound.
References
- 1. This compound | 5264-33-5 | Benchchem [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. US6551804B2 - Process for preparing 4-cyanopentanoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Cyanopentanoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-cyanopentanoic acid, specifically focusing on the removal of the common impurity, adipic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound synthesis?
The synthesis of this compound can result in several impurities, with adipic acid being one of the most common. Adipic acid can form from the hydrolysis of the nitrile group of this compound or its precursors under certain reaction conditions. Other potential impurities may include unreacted starting materials and other dicarboxylic acids.
Q2: Why is it challenging to separate adipic acid from this compound?
Both this compound and adipic acid are polar organic molecules.[1][2] this compound is soluble in polar solvents like water and alcohols.[3] Adipic acid also exhibits polarity due to its two carboxylic acid groups.[1][2] This similarity in polarity can make separation by techniques that primarily rely on polarity differences, such as standard column chromatography, challenging.
Q3: What analytical techniques can be used to determine the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of this compound and quantifying the amount of adipic acid impurity.[4] A reversed-phase C18 column with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) with an acid modifier (e.g., phosphoric acid or formic acid), can be effective.[5][6][7] Detection is typically performed using a UV detector. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity assessment.
Troubleshooting Guides
Purification by Recrystallization
Recrystallization is a common technique for purifying solid organic compounds based on differences in their solubility in a particular solvent at different temperatures.
Problem: Low recovery of this compound after recrystallization.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice. | The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures, while adipic acid should ideally remain in solution at low temperatures. |
| Using too much solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will lead to a lower yield of the purified product upon cooling. |
| Cooling the solution too quickly. | Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[8] Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
| Premature crystallization during hot filtration. | If hot filtration is necessary to remove insoluble impurities, use a pre-heated funnel and filter flask to prevent the product from crystallizing on the filter paper. Adding a slight excess of the hot solvent before filtration can also help. |
Problem: Adipic acid still present in the recrystallized product.
| Possible Cause | Troubleshooting Step |
| Co-crystallization of adipic acid. | The chosen solvent may not provide sufficient solubility differentiation between the two compounds. Experiment with different solvent systems, including mixed solvents (e.g., ethanol/water, acetone/hexane), to optimize the separation.[9] |
| Insufficient washing of crystals. | After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved adipic acid. |
| High initial concentration of adipic acid. | If the initial impurity level is very high, a single recrystallization may not be sufficient. A second recrystallization may be necessary to achieve the desired purity. |
Purification by Liquid-Liquid Extraction
Liquid-liquid extraction separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[10]
Problem: Poor separation of this compound and adipic acid.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | The choice of the organic solvent is critical. A solvent system where the two acids have significantly different partition coefficients is required. This may involve exploring a range of organic solvents with varying polarities. |
| Incorrect pH of the aqueous phase. | The acidity of both compounds allows for their extraction into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) from an organic solvent.[11] By carefully adjusting the pH, it might be possible to selectively extract one acid over the other based on differences in their pKa values. Adipic acid has pKa values of 4.41 and 5.41.[12] The pKa of this compound is not readily available but is expected to be in a similar range. Fractional extraction by carefully controlling the pH may be a viable strategy. |
| Insufficient mixing of the two phases. | Ensure thorough mixing of the aqueous and organic phases by vigorous shaking in a separatory funnel to allow for efficient partitioning of the compounds. |
| Emulsion formation. | Emulsions can form at the interface of the two layers, making separation difficult. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the impure this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[13]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
General Protocol for Liquid-Liquid Extraction
-
Dissolution: Dissolve the mixture of this compound and adipic acid in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Extraction: Add an aqueous solution of a weak base (e.g., sodium bicarbonate) to the separatory funnel. The volume of the aqueous phase should be roughly equal to the organic phase.
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate completely.
-
Collection: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete removal of the acidic components.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). This will protonate the carboxylate salts, causing the acids to precipitate.
-
Isolation: Collect the precipitated acids by vacuum filtration, wash with cold water, and dry.
-
Further Purification: The resulting solid may still be a mixture and may require further purification by fractional crystallization.[14][15][16]
Quantitative Data
Due to the limited availability of direct comparative solubility data for this compound and adipic acid in a wide range of solvents, the following table provides a general guide to the solubility of adipic acid, which can be used as a starting point for developing a recrystallization protocol. Researchers should perform their own solubility tests to determine the optimal solvent for separating the two compounds.
| Solvent | Solubility of Adipic Acid (g/L) | Temperature (°C) |
| Water | 14 | 10 |
| Water | 24 | 25 |
| Water | 1600 | 100 |
| Methanol | Very soluble | - |
| Ethanol | Very soluble | - |
| Acetone | Soluble | - |
| Acetic Acid | Soluble | - |
| Cyclohexane | Slightly soluble | - |
Data compiled from various sources.[12]
Logical Workflow for Purification Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate method for the removal of adipic acid from this compound.
Caption: Workflow for selecting a purification method.
References
- 1. Is Adipic Acid Polar or Nonpolar? A Guide for Chemistry Students - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 5264-33-5: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 5264-33-5 | Benchchem [benchchem.com]
- 5. HPLC Determination of Cyanoacetic Acid on Primesep SB Column | SIELC Technologies [sielc.com]
- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Cyanoacetic Acid Content by HPLC | Semantic Scholar [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. iomcworld.org [iomcworld.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Adipic acid - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. rcprocess.se [rcprocess.se]
- 15. US4230888A - Process for purification of acrylic acid by fractional crystallization - Google Patents [patents.google.com]
- 16. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Adipamide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during adipamide (B165785) synthesis, focusing on strategies to minimize byproduct formation and maximize yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing adipamide?
Adipamide synthesis involves the reaction of adipic acid, a dicarboxylic acid, with an amine source. The main challenges stem from the need to form two amide bonds. This can lead to a mixture of products, including mono-amides, polyamides, and cyclic byproducts. Additionally, the reaction conditions required for amidation can be harsh, potentially causing degradation.[1] Controlling the reaction to selectively form the desired diamide (B1670390) in high purity is the principal difficulty.
Q2: What are the most common side reactions and impurities?
Common side reactions include:
-
Incomplete Reaction: Leaving unreacted adipic acid or mono-amide intermediates.[2]
-
Polymerization: Uncontrolled reaction between the dicarboxylic acid and a diamine can lead to the formation of long-chain polyamides (Nylon 6,6).[3]
-
Cyclic Anhydride Formation: At elevated temperatures, adipic acid can undergo intramolecular dehydration to form a cyclic anhydride, which is less reactive towards amines.
-
Hydrolysis: The presence of moisture can hydrolyze activated intermediates (like acid chlorides) back to adipic acid, reducing the yield.[2][4]
Q3: Why is moisture control critical during synthesis?
Moisture can react with activated carboxylic acid derivatives, such as adipoyl chloride or intermediates formed by coupling agents, converting them back to adipic acid.[2][4] This side reaction consumes the activated species, reduces the overall yield of adipamide, and complicates purification. Therefore, using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[2]
Q4: What is the role of a coupling agent in adipamide synthesis?
A coupling agent is used to "activate" the carboxylic acid groups of adipic acid, making them more susceptible to nucleophilic attack by the amine.[5][6] Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU convert the carboxyl group into a more reactive intermediate. This allows the reaction to proceed under milder conditions than direct thermal condensation, often reducing the formation of temperature-related side products.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: My reaction has a low yield, and I've identified unreacted adipic acid in the product mixture. What went wrong?
A: This issue points to an incomplete reaction. Several factors could be the cause:
-
Suboptimal Reaction Conditions: The temperature may be too low or the reaction time too short for the reaction to go to completion.[2]
-
Insufficient Activation: If using a two-step method (e.g., via adipoyl chloride) or a coupling agent, the activation step may be incomplete. Ensure the correct stoichiometry of the activating agent is used.
-
Moisture Contamination: As discussed in the FAQ, water can deactivate your starting materials.[2]
-
Poor Reagent Quality: Degraded reagents, especially the activating or coupling agents, will have lower reactivity.[2]
The following decision tree can help diagnose the issue:
References
Troubleshooting guide for the synthesis of 5-Cyanopentanoic acid
Welcome to the technical support center for the synthesis of 5-Cyanopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most common laboratory and industrial methods for synthesizing this compound involve the partial hydrolysis of adiponitrile (B1665535) or the nucleophilic substitution of a halogenated precursor. The partial hydrolysis of adiponitrile can be achieved using acidic or basic conditions, with careful control to avoid the formation of byproducts. Another established method is the substitution of a halogenated ester, such as ethyl 6-bromohexanoate, with a cyanide salt, followed by hydrolysis of the ester.
Q2: I am getting a low yield of this compound. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is essential. Key areas to investigate include the quality of starting materials, reaction conditions, and work-up and purification procedures.
Troubleshooting Low Yield:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, a slight increase in temperature or reaction time may be necessary. However, be cautious to avoid promoting side reactions.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Solution: Identify the major side products and adjust the reaction conditions to minimize their formation. For example, in the hydrolysis of adiponitrile, over-hydrolysis can lead to adipic acid. Milder reaction conditions, such as lower temperatures and shorter reaction times, can help to prevent this.
-
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction.
-
Solution: Ensure the purity of your reagents and use dry, high-quality solvents. If necessary, purify the starting materials before use.
-
-
Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.
-
Solution: Optimize the work-up procedure. For example, ensure the pH is appropriate during aqueous extraction to minimize the solubility of the carboxylic acid in the aqueous layer. When performing column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss on the column.
-
Q3: What are the primary side products I should be aware of during the synthesis of this compound from adiponitrile?
The partial hydrolysis of adiponitrile can lead to several side products. The main impurities to be aware of are:
-
5-Cyanopentanamide: This is the intermediate amide formed during the hydrolysis of one of the nitrile groups. Incomplete hydrolysis will result in the presence of this compound.
-
Adipamide (B165785): Formed by the hydrolysis of both nitrile groups to amides.
-
Adipic Acid: The final product of the complete hydrolysis of both nitrile groups.[1]
-
Adipamic acid: An intermediate in the hydrolysis of adipamide to adipic acid.[1]
Q4: How can I minimize the formation of adipic acid as a byproduct during the hydrolysis of adiponitrile?
Minimizing the formation of adipic acid is crucial for achieving a high yield of this compound. Key strategies include:
-
Control of Reaction Time: Shorter reaction times are preferable to prevent the hydrolysis of the second nitrile group.[1]
-
Stoichiometry: Using a controlled amount of the hydrolyzing agent (acid or base) can help prevent excessive reaction.[1]
-
Milder Reaction Conditions: Employing lower temperatures and less concentrated acid or base solutions can improve the selectivity for the mono-acid.
Q5: How can I purify this compound from the reaction mixture?
Purification of this compound typically involves a combination of techniques:
-
Extraction: After quenching the reaction, the product can be extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate (B1210297). It is important to adjust the pH of the aqueous layer to be acidic (pH 2-3) to ensure the carboxylic acid is protonated and therefore more soluble in the organic solvent.
-
Column Chromatography: Silica (B1680970) gel column chromatography can be used to separate this compound from impurities. A suitable eluent system, for example, a gradient of ethyl acetate in hexane, can be used.
-
Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent system can be an effective method for purification.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Problem: Low Yield
| Possible Cause | Diagnostic Check | Suggested Solution |
| Incomplete Reaction | Monitor reaction progress by TLC or HPLC. Starting material is still present in significant amounts. | Increase reaction time or temperature cautiously. Ensure efficient stirring. |
| Over-hydrolysis to Adipic Acid | Analyze the crude product by NMR or LC-MS to identify the presence of adipic acid. | Reduce reaction time and/or temperature. Use a lower concentration of acid or base. |
| Formation of Adipamide | Check for the presence of adipamide in the crude product using spectroscopic methods. | Optimize the stoichiometry of the hydrolyzing agent. Consider a two-step hydrolysis where the amide is first formed and then hydrolyzed under different conditions. |
| Product Loss During Work-up | Analyze aqueous layers after extraction to check for dissolved product. | Adjust the pH of the aqueous layer to below the pKa of the carboxylic acid before extraction. Use a more efficient extraction solvent or perform multiple extractions. |
| Degradation of Product | The product may be unstable under the reaction or purification conditions. | Use milder reaction conditions. If using chromatography, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine. |
Problem: Presence of Impurities in the Final Product
| Impurity | Identification Method | Solution |
| Adiponitrile (Starting Material) | TLC, GC-MS, or NMR spectroscopy. | Optimize reaction conditions (time, temperature) to ensure complete conversion. Purify the product using column chromatography. |
| 5-Cyanopentanamide | NMR or IR spectroscopy (presence of amide peaks). | Increase the vigor of the hydrolysis conditions (e.g., longer reaction time, higher temperature, or more concentrated acid/base) to drive the reaction to the carboxylic acid. |
| Adipic Acid | Melting point, NMR, or co-injection with an authentic sample in HPLC. | Recrystallization may be effective if the solubility of adipic acid and this compound are sufficiently different. Column chromatography can also be used for separation. |
Experimental Protocols
Synthesis of this compound via Hydrolysis of Adiponitrile
This protocol describes a general procedure for the acid-catalyzed hydrolysis of adiponitrile.
Materials:
-
Adiponitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adiponitrile (1 equivalent).
-
Slowly add a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress of the reaction by TLC or HPLC.
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data Comparison for Hydrolysis of Adiponitrile:
| Parameter | Condition A (Milder) | Condition B (Harsher) | Expected Outcome |
| Temperature | 80 °C | 110 °C (Reflux) | Higher temperature may lead to more complete hydrolysis but also increases the risk of over-hydrolysis to adipic acid. |
| Reaction Time | 4 hours | 12 hours | Longer reaction time increases conversion but also the formation of adipic acid. |
| Acid Concentration | 6 M HCl | 12 M HCl | Higher acid concentration accelerates the reaction but can decrease selectivity. |
| Typical Yield | Moderate (e.g., 50-60%) | Potentially higher crude yield, but lower purity due to side products. | Optimization is key to balancing yield and purity. |
Signaling Pathways and Workflow Diagrams
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Reaction Pathway for Adiponitrile Hydrolysis
This diagram illustrates the reaction pathways involved in the hydrolysis of adiponitrile.
Caption: Reaction pathways in the hydrolysis of adiponitrile.
References
Improving the selectivity of partial hydrolysis of adiponitrile
Welcome to the Technical Support Center for the selective partial hydrolysis of adiponitrile (B1665535) (ADN). This guide is designed for researchers and scientists to provide answers to frequently asked questions and to troubleshoot common issues encountered during the synthesis of 5-cyanopentanamide (B41375) (5-CVAM), a key intermediate in various chemical manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of selective partial hydrolysis of adiponitrile?
The main objective is to selectively hydrolyze only one of the two nitrile groups of adiponitrile (NC-(CH₂)₄-CN) to form 5-cyanopentanamide (H₂N-CO-(CH₂)₄-CN). This bifunctional molecule is a valuable intermediate for synthesizing pharmaceuticals and agrochemicals.[1][2] The challenge lies in preventing the further hydrolysis of the second nitrile group, which leads to the formation of the byproduct adipamide (B165785) (H₂N-CO-(CH₂)₄-CO-NH₂).[1]
Q2: What are the main methods to achieve partial hydrolysis of adiponitrile?
There are two primary methods:
-
Enzymatic Hydrolysis: This is the most selective method, utilizing a nitrile hydratase enzyme, often from microbial sources like Rhodococcus erythropolis.[1][2][3] This "green chemistry" approach is known for its high regioselectivity and mild reaction conditions.[2]
-
Chemical Hydrolysis: This method typically involves using acid or base catalysts. While feasible, it is generally less selective and can lead to a higher percentage of the undesired byproduct, adipamide, and other side products.[1]
Q3: What are the common byproducts in this reaction?
Besides the desired 5-cyanopentanamide, several byproducts can form, especially under non-selective conditions:
-
Adipamide: The primary byproduct, resulting from the hydrolysis of both nitrile groups.[1]
-
5-Cyanovaleric Acid: Formed from the hydrolysis of the amide group in the desired 5-cyanopentanamide product.[1]
-
Adipic Acid: The final product of the complete hydrolysis of both nitrile groups.[1]
-
Adipamic Acid: An intermediate formed during the hydrolysis of adipamide to adipic acid.[4]
Troubleshooting Guide
This section addresses specific problems that may arise during the partial hydrolysis of adiponitrile.
Problem 1: Low yield of the desired product, 5-cyanopentanamide.
-
Possible Cause 1: Over-hydrolysis.
-
Explanation: The reaction conditions are too harsh or the reaction time is too long, causing the desired 5-cyanopentanamide to be converted into adipamide or 5-cyanovaleric acid.
-
Solution:
-
Reduce the reaction time and monitor the reaction's progress frequently using techniques like HPLC.[1]
-
Lower the reaction temperature.[1]
-
If using chemical hydrolysis, decrease the concentration of the acid or base catalyst.[1]
-
For the highest selectivity, switch to an enzymatic hydrolysis method.[1]
-
-
-
Possible Cause 2: Incomplete reaction.
-
Explanation: The reaction has not proceeded to completion, leaving unreacted adiponitrile.
-
Solution:
-
Confirm the reaction has stalled by monitoring via HPLC.[1]
-
If stalled, consider a slight and cautious increase in temperature or catalyst concentration to drive the reaction forward. Be mindful that this can also increase the rate of byproduct formation.[1]
-
Ensure the catalyst is active and has not degraded.
-
-
Problem 2: High percentage of adipamide in the product mixture.
-
Possible Cause: Non-selective hydrolysis conditions.
-
Explanation: This is the most common issue, particularly with chemical hydrolysis methods. The conditions are promoting the hydrolysis of both nitrile groups rather than just one.
-
Solution:
-
Switch to an Enzymatic Method: Using a nitrile hydratase is the most effective way to ensure high regioselectivity for the mono-amide.[1]
-
Temperature Control: Lowering the reaction temperature can significantly favor the formation of 5-cyanopentanamide over adipamide.[1]
-
pH Adjustment: Carefully fine-tuning the pH of the reaction medium can improve selectivity.[1]
-
-
Problem 3: Presence of acidic byproducts like 5-cyanovaleric acid and adipic acid.
-
Possible Cause: Hydrolysis of the amide group.
-
Explanation: The reaction or work-up conditions are too harsh (e.g., too acidic or basic, high temperature), causing the amide functional group in both the product and adipamide byproduct to hydrolyze further into carboxylic acids.
-
Solution:
-
Data Presentation
Table 1: Comparison of Selectivity in Adiponitrile Partial Hydrolysis
| Method | Catalyst / Enzyme | Temperature (°C) | Reaction Time | Selectivity for 5-Cyanopentanamide (%) | Selectivity for Adipamide (%) | Reference |
| Enzymatic Hydrolysis | Nitrile hydratase from Rhodococcus erythropolis | 30 | 10 min | 95 | 5 | [1][3][5] |
| Alkaline Peroxide Hydrolysis | 3% H₂O₂ in alkaline medium | Not Specified | Not Specified | Moderate (less than enzymatic) | Higher than enzymatic | [1] |
| Acid/Base Catalysis | Various acids/bases | Elevated | Variable | Generally Lower | Generally Higher | [1] |
Experimental Protocols
Protocol 1: Enzymatic Partial Hydrolysis of Adiponitrile
This protocol is a general guideline based on the highly selective enzymatic conversion using nitrile hydratase.
Materials:
-
Adiponitrile (ADN)
-
Whole-cell biocatalyst expressing nitrile hydratase (e.g., Rhodococcus erythropolis CCM2595 or recombinant E. coli).[3]
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Reaction vessel (e.g., sealed glass flask)
-
Stirrer/shaker with temperature control
-
HPLC for analysis
Procedure:
-
Prepare Biocatalyst Suspension: Suspend the whole-cell biocatalyst in the 50 mM potassium phosphate buffer (pH 7.0) in the reaction vessel.
-
Add Substrate: Add adiponitrile to the suspension to a final concentration (e.g., 20 mM).[3]
-
Reaction Incubation: Seal the flask and incubate at 30°C with constant stirring (e.g., 180 rpm).[3][6]
-
Reaction Monitoring: Take aliquots at regular intervals (e.g., every 2-5 minutes initially) to monitor the consumption of adiponitrile and the formation of 5-cyanopentanamide and adipamide.
-
Analysis: Analyze the samples using HPLC to determine conversion and selectivity.[1][7] A study using Rhodococcus erythropolis CCM2595 showed complete consumption of 20 mM adiponitrile within 10 minutes.[3][5]
-
Work-up: Once the desired conversion is reached, separate the biocatalyst from the reaction mixture by centrifugation. The supernatant containing the product can then be subjected to further purification steps.
Protocol 2: Chemical Partial Hydrolysis of Adiponitrile (General)
This protocol outlines a general approach for chemical hydrolysis, which requires careful optimization to maximize selectivity.
Materials:
-
Adiponitrile (ADN)
-
Catalyst (e.g., mineral acid or base)
-
Solvent (e.g., water, ethanol/water mixture)[8]
-
Round bottom flask with a condenser
-
Heating source (e.g., heating mantle)
-
Stirring mechanism
-
Neutralizing agent (e.g., HCl or NaOH solution)
-
HPLC for analysis
Procedure:
-
Setup: Charge a round bottom flask with adiponitrile and the chosen solvent.
-
Add Catalyst: Add the acid or base catalyst to the mixture. The concentration should be optimized to balance reaction rate and selectivity.
-
Heating: Heat the reaction mixture to the desired temperature (start with lower temperatures to favor selectivity) under reflux with constant stirring.[1]
-
Reaction Monitoring: Periodically take samples, neutralize them, and analyze by HPLC to track the formation of 5-cyanopentanamide and byproducts.
-
Quenching and Neutralization: Once the optimal conversion/selectivity is achieved, cool the reaction flask to room temperature. Carefully neutralize the mixture to pH 7 using an appropriate acid or base.[8]
-
Isolation: The product can be isolated by evaporating the solvent and inducing precipitation, followed by filtration and washing.[8] Further purification may be required to remove unreacted starting material and byproducts.
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for the hydrolysis of adiponitrile.
Troubleshooting Workflow
Caption: Troubleshooting workflow for adiponitrile hydrolysis.
Factors Influencing Selectivity
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. High Regioselectivity Production of 5-Cyanovaleramide from Adiponitrile by a Novel Nitrile Hydratase Derived from Rhodococcus erythropolis CCM2595 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocatalytic production of adiponitrile and related aliphatic linear α,ω-dinitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparative Analysis of Synthetic Routes to 5-Cyanopentanoic Acid
This guide provides a detailed comparative analysis of the primary synthetic routes to 5-cyanopentanoic acid, a valuable bifunctional molecule in chemical synthesis. The comparison focuses on objectivity, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their application.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches: nucleophilic substitution and the partial hydrolysis of a dinitrile. Each route presents distinct advantages and disadvantages concerning starting material availability, reaction conditions, yield, and scalability.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Partial Hydrolysis of Adiponitrile (B1665535) |
| Starting Material | Ethyl 5-bromopentanoate | Adiponitrile |
| Key Reagents | Sodium Cyanide, Ethanol (B145695), NaOH/H₂O | Chemical: H₂O₂, NaOH; Enzymatic: Nitrile Hydratase |
| Reaction Temperature | Cyanation: Reflux; Hydrolysis: Reflux | Chemical: 5°C; Enzymatic: 30°C |
| Reaction Time | Cyanation: Several hours; Hydrolysis: 1-2 hours | Chemical: Varies; Enzymatic: ~10 minutes |
| Reported Yield | High (analogous reactions suggest >80%) | Enzymatic: High selectivity (>95% to amide) |
| Key Advantages | Well-established, high-yielding laboratory method. | Enzymatic: High selectivity, mild conditions. |
| Key Disadvantages | Use of highly toxic sodium cyanide. | Chemical: Risk of over-hydrolysis to diacid. |
Experimental Protocols
Route 1: Nucleophilic Substitution of Ethyl 5-Bromopentanoate
This two-step synthesis first involves the formation of ethyl 5-cyanopentanoate, followed by hydrolysis to the desired carboxylic acid.
Step 1: Synthesis of Ethyl 5-cyanopentanoate
-
Materials: Ethyl 5-bromopentanoate, sodium cyanide, ethanol (anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water and add it to a solution of ethyl 5-bromopentanoate (1.0 equivalent) in ethanol.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude ethyl 5-cyanopentanoate can be purified by vacuum distillation.
-
Step 2: Hydrolysis to this compound
-
Materials: Ethyl 5-cyanopentanoate, sodium hydroxide (B78521), water, hydrochloric acid.
-
Procedure:
-
To the crude ethyl 5-cyanopentanoate, add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).
-
Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.
-
Route 2: Partial Hydrolysis of Adiponitrile
This route can be performed using either chemical or enzymatic methods. The enzymatic route offers significantly higher selectivity.
Chemical Method: Alkaline Peroxide Hydrolysis
-
Materials: Adiponitrile, 3% hydrogen peroxide, sodium hydroxide, acetone (B3395972), hydrochloric acid.[1][2]
-
Procedure:
-
Dissolve adiponitrile in acetone in a flask equipped with a stirrer and a thermometer.[2]
-
Cool the mixture to 5°C using an ice bath.[2]
-
Slowly add a pre-cooled solution of 3% hydrogen peroxide and sodium hydroxide while maintaining the temperature at 5°C.[2]
-
Stir the reaction at 5°C and monitor the formation of 5-cyanopentanamide (B41375).
-
Upon reaching the desired conversion, neutralize the mixture with hydrochloric acid.[2]
-
The intermediate amide is then hydrolyzed to this compound under acidic or basic conditions, followed by acidification to yield the final product.
-
Enzymatic Method: Nitrile Hydratase
-
Materials: Adiponitrile, whole cells containing nitrile hydratase (e.g., from Rhodococcus erythropolis), buffer solution (e.g., phosphate (B84403) buffer, pH 7.0).[2]
-
Procedure:
-
Prepare a suspension of the nitrile hydratase-containing cells in the buffer solution.[2]
-
Add adiponitrile to the cell suspension.[2]
-
Incubate the reaction mixture at 30°C with shaking. The reaction is typically very fast, with high conversion to 5-cyanopentanamide within minutes.[2]
-
Stop the reaction by removing the cells via centrifugation.[2]
-
The resulting 5-cyanopentanamide in the supernatant can then be hydrolyzed to this compound using standard chemical methods.
-
Visualization of Synthesis Route Comparison
The following diagram illustrates the logical workflow for selecting a synthesis route for this compound based on key decision criteria.
Caption: Decision workflow for synthesis route selection.
Alternative Synthesis Routes
Other potential, though less commonly documented, synthetic pathways to this compound include:
-
From ε-Caprolactam: This would likely involve a multi-step process, potentially initiated by the hydrolysis of caprolactam to 6-aminocaproic acid, followed by functional group transformations. A direct, efficient conversion is not well-established in the literature.
Conclusion
Both nucleophilic substitution and partial hydrolysis of adiponitrile are viable methods for the synthesis of this compound. The choice between them will largely depend on the specific requirements of the researcher or organization. For laboratory-scale synthesis where the handling of toxic cyanides is permissible, the nucleophilic substitution route offers a reliable and high-yielding option. For applications demanding high selectivity, milder reaction conditions, and for larger-scale production where avoiding highly toxic reagents is a priority, the enzymatic partial hydrolysis of adiponitrile presents a superior and more environmentally benign alternative.
References
A Comparative Analysis of Polyamide Properties: 5-Cyanopentanoic Acid vs. Adipic Acid as Dicarboxylic Monomers
A detailed guide for researchers and scientists on the influence of nitrile functionalization on the thermal and mechanical properties of polyamides.
The selection of monomers is a critical determinant of the final properties of polyamides. This guide provides a comparative overview of polyamides synthesized using 5-cyanopentanoic acid versus the conventional adipic acid. While adipic acid is a cornerstone of the polyamide industry, notably in the production of Nylon 6,6, the introduction of a nitrile pendant group through the use of this compound offers a pathway to novel materials with tailored properties. This comparison is based on established principles of polymer chemistry and available data on functionally substituted polyamides, providing a predictive framework for material performance.
Performance Comparison at a Glance
Polyamides derived from adipic acid are well-characterized, exhibiting a balance of high strength, toughness, and thermal stability, largely dictated by the strong intermolecular hydrogen bonds between the amide linkages. The introduction of a polar nitrile group, as in polyamides synthesized from this compound, is anticipated to significantly alter these intermolecular forces, thereby influencing the polymer's macroscopic properties. The pendant nitrile group is expected to introduce strong dipole-dipole interactions, potentially disrupting the regular chain packing and hydrogen bonding that characterize traditional polyamides. This could lead to a decrease in crystallinity and melting point, while possibly increasing the glass transition temperature and solubility in polar solvents.
Data Presentation: A Comparative Overview
Direct experimental data for polyamides synthesized from this compound is not widely available in the public domain. The following tables present a typical property profile for a standard adipic acid-based polyamide (Nylon 6,6) and a projected profile for a polyamide derived from this compound and a comparable diamine (e.g., hexamethylenediamine). These projected values are based on the expected influence of the pendant nitrile group on the polymer's structure and intermolecular interactions.
Table 1: Comparison of Thermal Properties
| Property | Polyamide from Adipic Acid (e.g., Nylon 6,6) | Polyamide from this compound (Projected) |
| Melting Temperature (T_m) | ~265 °C | Lower than adipic acid-based polyamide |
| Glass Transition Temperature (T_g) | ~50 °C | Higher than adipic acid-based polyamide |
| Decomposition Temperature (T_d) | >350 °C | Similar to or slightly lower than adipic acid-based polyamide |
Table 2: Comparison of Mechanical Properties
| Property | Polyamide from Adipic Acid (e.g., Nylon 6,6) | Polyamide from this compound (Projected) |
| Tensile Strength | High | Moderate to High |
| Young's Modulus | High | Moderate to High |
| Elongation at Break | Moderate | Potentially Higher |
| Hardness | High | Moderate to High |
Table 3: Comparison of Physical and Chemical Properties
| Property | Polyamide from Adipic Acid (e.g., Nylon 6,6) | Polyamide from this compound (Projected) |
| Crystallinity | High | Lower |
| Density | ~1.14 g/cm³ | Similar |
| Water Absorption | Moderate | Potentially Higher |
| Solubility | Soluble in strong acids and phenols | Improved solubility in polar organic solvents |
Experimental Protocols
The synthesis of polyamides from either adipic acid or this compound can be achieved through melt polycondensation. The following is a general experimental protocol that can be adapted for the synthesis and characterization of these polyamides.
Synthesis of Polyamide via Melt Polycondensation
Materials:
-
Dicarboxylic acid (Adipic acid or this compound)
-
Diamine (e.g., Hexamethylenediamine)
-
Catalyst (e.g., Phosphorous acid)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
An equimolar mixture of the dicarboxylic acid and diamine is charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
The reactor is purged with nitrogen to establish an inert atmosphere.
-
The mixture is heated under a slow stream of nitrogen to a temperature of 180-220°C to form a low molecular weight prepolymer, with the evolution of water.
-
A catalyst, such as phosphorous acid, can be added to accelerate the reaction.
-
After the initial evolution of water ceases (typically 2-4 hours), the temperature is gradually increased to 270-290°C, and the pressure is slowly reduced to facilitate the removal of water and drive the polymerization to completion.
-
The reaction is continued under high vacuum for several hours until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
The molten polymer is then extruded from the reactor under nitrogen pressure, cooled, and pelletized for further characterization.
Characterization of Polyamide Properties
-
Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the melting temperature (T_m) and glass transition temperature (T_g). Thermogravimetric Analysis (TGA) is employed to assess the thermal stability and decomposition temperature (T_d).
-
Mechanical Properties: Tensile testing is performed on injection-molded specimens to measure tensile strength, Young's modulus, and elongation at break. Hardness can be measured using a durometer.
-
Structural Properties: X-ray Diffraction (XRD) is used to determine the crystallinity of the polymer. Fourier-Transform Infrared Spectroscopy (FTIR) is used to confirm the formation of the amide linkages.
Visualizing the Chemical Structures and Synthesis Workflow
To better understand the molecular differences and the experimental process, the following diagrams are provided.
Caption: Molecular structures of the monomers and resulting polyamide repeating units.
Caption: A typical workflow for the synthesis and characterization of polyamides.
Conclusion
The substitution of adipic acid with this compound in polyamide synthesis presents a promising avenue for the development of novel materials with modified properties. The introduction of the pendant nitrile group is expected to disrupt the crystalline structure, potentially leading to lower melting points, increased glass transition temperatures, and enhanced solubility in polar solvents. These changes could be advantageous for applications requiring greater flexibility, improved processability, or specific solvent interactions. Further experimental investigation is necessary to fully elucidate the quantitative impact of the nitrile functionality on the performance of these polyamides and to explore their potential in various scientific and industrial applications.
A Comparative Guide to the Synthesis of 5-Cyanopentanoic Acid Precursors: Enzymatic vs. Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-cyanopentanoic acid, a valuable precursor for pharmaceuticals and polymers, can be approached through both traditional chemical methods and modern enzymatic routes. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Performance Comparison
| Parameter | Chemical Synthesis (Two-Step) | Enzymatic Synthesis (Two-Step) |
| Overall Yield | Variable, can be low due to side reactions | Potentially high |
| Purity | Often requires extensive purification | High purity under optimized conditions |
| Reaction Conditions | Harsh (high temperatures, strong acids/bases) | Mild (near-neutral pH, ambient temperature) |
| Byproducts/Waste | Significant, including inorganic salts and organic impurities | Minimal, primarily biomass if using whole cells |
| Selectivity | Low, risk of over-hydrolysis to adipic acid | High regioselectivity |
| Catalyst | Chemical reagents (e.g., H₂O₂, MnO₂, H₂SO₄) | Enzymes (Nitrile Hydratase, Amidase) |
| Environmental Impact | Higher, due to harsh conditions and waste generation | Lower, considered a "green" chemistry approach |
Deeper Dive: Methodologies and Experimental Data
Chemical Synthesis: A Two-Step Approach from Adiponitrile (B1665535)
The chemical synthesis of this compound from adiponitrile is typically a two-step process involving the partial hydrolysis of one nitrile group to an amide, followed by the hydrolysis of the amide to a carboxylic acid. Direct one-step hydrolysis is challenging to control and often leads to the formation of adipamide (B165785) and adipic acid as byproducts.[1]
Step 1: Partial Hydrolysis of Adiponitrile to 5-Cyanopentanamide (B41375)
A common method for the partial hydrolysis of adiponitrile involves the use of alkaline hydrogen peroxide. Early research indicates that at a 52% conversion of adiponitrile, a 25% yield of 5-cyanopentanamide could be achieved.[2] Pushing the conversion to 89% resulted in a decreased yield of the desired mono-amide to 9%, highlighting the issue of over-hydrolysis.[2] Another method utilizes a manganese dioxide catalyst at elevated temperatures (130°C), which can achieve 80% selectivity for 5-cyanopentanamide but only at 25% completion of the reaction.[3] This process also generates a significant amount of solid waste, with approximately 1.25 kg of MnO₂ requiring disposal for every kilogram of product.[3]
Step 2: Hydrolysis of 5-Cyanopentanamide to this compound
The subsequent hydrolysis of 5-cyanopentanamide to this compound is typically achieved by heating in the presence of a strong acid, such as sulfuric acid. This step drives the conversion of the amide group to a carboxylic acid.
Enzymatic Synthesis: A Greener, More Selective Alternative
Enzymatic synthesis offers a more selective and environmentally friendly route to this compound, operating under mild conditions and generating minimal waste. This approach also proceeds in two steps, utilizing the synergistic action of a nitrile hydratase and an amidase.
Step 1: Regioselective Hydrolysis of Adiponitrile to 5-Cyanopentanamide
Nitrile hydratases exhibit remarkable regioselectivity, selectively hydrolyzing one of the two nitrile groups of adiponitrile. For instance, a nitrile hydratase from Rhodococcus erythropolis has been shown to convert adiponitrile to 5-cyanopentanamide with 95% selectivity, with only 5% of the byproduct adipamide being formed.[1][4] This high selectivity minimizes the need for extensive purification of the intermediate.
Step 2: Hydrolysis of 5-Cyanopentanamide to this compound
The second step involves the use of an amidase to hydrolyze the amide group of 5-cyanopentanamide to the corresponding carboxylic acid, this compound.
While direct one-step enzymatic conversion of dinitriles to cyanocarboxylic acids by nitrilases is possible, it is less documented for adiponitrile. However, a nitrilase from Comamonas testosteroni has been reported to have activity for the conversion of adiponitrile to this compound, suggesting the potential for a direct biocatalytic route.[5]
Experimental Protocols
Chemical Synthesis: Two-Step Protocol
Step 1: Partial Hydrolysis of Adiponitrile with Alkaline Hydrogen Peroxide [1][2]
-
Materials: Adiponitrile, ethanol (B145695), 3% hydrogen peroxide, sodium hydroxide (B78521), hydrochloric acid, ethyl acetate, anhydrous sodium sulfate (B86663).
-
Procedure:
-
Prepare a solution of adiponitrile in ethanol in a reaction vessel.
-
Cool the solution to 5°C in an ice bath.
-
Prepare an alkaline hydrogen peroxide solution by adding sodium hydroxide to 3% hydrogen peroxide.
-
Add the alkaline hydrogen peroxide solution dropwise to the cooled adiponitrile solution with constant stirring, maintaining the temperature at 5°C.
-
After the addition is complete, continue stirring for a specified period to allow for partial hydrolysis.
-
Quench the reaction by neutralizing with hydrochloric acid.
-
Extract the product, 5-cyanopentanamide, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Acid-Catalyzed Hydrolysis of 5-Cyanopentanamide
-
Materials: 5-Cyanopentanamide, concentrated sulfuric acid, deionized water.
-
Procedure:
-
In a round-bottom flask, combine 5-cyanopentanamide with a 25% (v/v) aqueous sulfuric acid solution.
-
Heat the mixture to reflux with stirring for 3-5 hours.
-
Cool the reaction mixture and proceed with extraction and purification to isolate this compound.
-
Enzymatic Synthesis: Two-Step Protocol
Step 1: Enzymatic Synthesis of 5-Cyanopentanamide using Nitrile Hydratase [1][6]
-
Materials: Adiponitrile, whole cells of Rhodococcus erythropolis (containing nitrile hydratase), phosphate (B84403) buffer (pH 7.0), ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
Prepare a suspension of Rhodococcus erythropolis cells in phosphate buffer.
-
Add adiponitrile to the cell suspension.
-
Incubate the reaction mixture at 30°C with shaking.
-
Monitor the reaction progress by HPLC.
-
Once the desired conversion is achieved (typically within a short period), stop the reaction by centrifuging to remove the cells.
-
Extract the supernatant containing 5-cyanopentanamide with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Step 2: Enzymatic Hydrolysis of 5-Cyanopentanamide using Amidase
-
Materials: 5-Cyanopentanamide, a source of amidase (e.g., whole cells or purified enzyme), phosphate buffer.
-
Procedure:
-
Combine 5-cyanopentanamide with the amidase in a suitable buffer.
-
Incubate the reaction under optimal temperature and pH for the specific amidase.
-
Monitor the formation of this compound.
-
Upon completion, isolate and purify the product.
-
Visualizing the Synthetic Pathways
Caption: Chemical versus Enzymatic Synthesis Pathways for this compound.
Conclusion
The choice between chemical and enzymatic synthesis of this compound precursors depends on the specific priorities of the researcher. Chemical synthesis, while established, often suffers from low selectivity, harsh reaction conditions, and significant waste generation. In contrast, enzymatic synthesis presents a highly selective, environmentally friendly, and potentially higher-yielding alternative. The use of nitrile hydratases and amidases allows for a controlled, two-step conversion of adiponitrile to this compound under mild conditions. For applications where purity, sustainability, and high selectivity are paramount, the enzymatic route is a compelling choice. Further research into direct one-step nitrilase-catalyzed conversion could offer an even more streamlined and efficient biocatalytic process in the future.
References
A Comparative Guide to Catalysts for the Synthesis of 5-Cyanopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-cyanopentanoic acid, a valuable bifunctional molecule and precursor for various pharmaceuticals and polymers, can be achieved through several catalytic routes. The choice of catalyst is critical as it significantly influences the reaction's efficiency, selectivity, and environmental impact. This guide provides an objective comparison of common catalytic methods, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs.
Comparison of Catalytic Performance
The primary industrial route to this compound is the selective hydrolysis of adiponitrile (B1665535). This transformation can be catalyzed by chemical reagents or, more selectively, by enzymes. An alternative laboratory-scale synthesis involves the nucleophilic substitution of a halogenated precursor. The performance of these methods is summarized below.
| Catalytic Method | Catalyst/Enzyme | Precursor | Temperature (°C) | Reaction Time | Selectivity for this compound/Intermediate (%) | Yield (%) | Reference(s) |
| Enzymatic Hydrolysis | Nitrile Hydratase (Rhodococcus erythropolis CCM2595) | Adiponitrile | 30 | 10 min | 95% (for 5-Cyanopentanamide) | - | [1] |
| Enzymatic Hydrolysis | Nitrile Hydratase (Pseudomonas chlororaphis B23) | Adiponitrile | - | - | 96% (for 5-Cyanopentanamide) | 93% | [2] |
| Chemical Hydrolysis | Alkaline Peroxide (3% H₂O₂ in alkaline medium) | Adiponitrile | 5 | - | Moderate (prone to over-hydrolysis) | - | [3] |
| Chemical Hydrolysis | Acid (e.g., H₂SO₄) / Base (e.g., NaOH) | Adiponitrile | Elevated | Prolonged | Low (significant byproduct formation) | - | [3] |
| Halogenated Ester Substitution | Potassium Cyanide (KCN) | Methyl 5-bromopentanoate | - | - | High (for methyl 5-cyanopentanoate) | - |
Note: The enzymatic methods listed above produce the intermediate 5-cyanopentanamide (B41375), which requires a subsequent hydrolysis step to yield this compound. Data for the direct, single-step enzymatic conversion to this compound is less prevalent in the literature.
Detailed Experimental Protocols
Enzymatic Hydrolysis of Adiponitrile to 5-Cyanopentanamide
This protocol is based on the use of nitrile hydratase, which exhibits high regioselectivity for the conversion of one of the two nitrile groups in adiponitrile.
Catalyst: Whole cells of Rhodococcus erythropolis containing nitrile hydratase.
Procedure:
-
Prepare a suspension of the microbial cells in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Add adiponitrile to the cell suspension to a final concentration of 20 mM.
-
Incubate the reaction mixture at 30°C with shaking.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
Once the desired conversion is achieved (typically within 10 minutes for high enzyme activity), stop the reaction by centrifuging the mixture to remove the cells.[1]
-
The supernatant containing 5-cyanopentanamide can then be carried forward to a hydrolysis step to obtain this compound.
Chemical Hydrolysis of Adiponitrile using Alkaline Peroxide
This method represents a chemical approach to the partial hydrolysis of adiponitrile. Careful control of reaction conditions is crucial to minimize the formation of byproducts such as adipamide (B165785) and adipic acid.
Reagents: Adiponitrile, 3% hydrogen peroxide, sodium hydroxide (B78521), hydrochloric acid, ethyl acetate.
Procedure:
-
Dissolve adiponitrile in a suitable solvent.
-
Slowly add a pre-cooled solution of 3% hydrogen peroxide and sodium hydroxide to the adiponitrile solution while maintaining the temperature at 5°C.
-
Stir the reaction mixture at 5°C and monitor its progress by TLC or HPLC.
-
Once the desired level of conversion is achieved, quench the reaction by carefully neutralizing the mixture with hydrochloric acid to a neutral pH.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[3]
Synthesis via Halogenated Ester Substitution (Two Steps)
This route involves the synthesis of an intermediate, methyl 5-cyanopentanoate, followed by hydrolysis.
Step 1: Synthesis of Methyl 5-cyanopentanoate
Reagents: Methyl 5-bromopentanoate, potassium cyanide (KCN), dimethylformamide (DMF).
This step involves a nucleophilic substitution reaction and should be performed with appropriate safety precautions due to the high toxicity of potassium cyanide.
Step 2: Hydrolysis to this compound
Reagents: Methyl 5-cyanopentanoate, aqueous hydrochloric acid (HCl).
The crude methyl 5-cyanopentanoate from the previous step is subjected to acidic hydrolysis to yield the final product.
Visualizing the Synthetic Pathways
To better understand the relationships between the different synthetic routes and the potential for byproduct formation, the following diagrams illustrate the key transformations.
Conclusion
The choice of catalyst for the synthesis of this compound is a trade-off between selectivity, reaction conditions, and downstream processing. Enzymatic catalysts, particularly nitrile hydratases, offer exceptional selectivity for the partial hydrolysis of adiponitrile to 5-cyanopentanamide under mild conditions, minimizing byproduct formation. However, this route requires a subsequent step to obtain the final carboxylic acid. Chemical methods, while often utilizing cheaper reagents, generally suffer from lower selectivity, leading to a mixture of products that necessitate more complex purification procedures. For laboratory-scale synthesis, the route from halogenated esters provides a viable, albeit multi-step, alternative. The selection of the most appropriate method will, therefore, depend on the specific requirements of the synthesis, including scale, purity requirements, and available resources.
References
Alternative precursors to 5-Cyanopentanoic acid for specialty polyamides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specialty polyamides with tailored properties is a cornerstone of advanced materials science. The choice of monomeric precursors is a critical determinant of the final polymer's performance characteristics, influencing its thermal stability, mechanical strength, and chemical resistance. While traditionally synthesized from petroleum-derived feedstocks, there is a growing demand for sustainable and high-performance alternatives. This guide provides an objective comparison of emerging bio-based and alternative precursors to 5-cyanopentanoic acid for the synthesis of specialty polyamides, supported by available data and detailed experimental methodologies.
Executive Summary
This compound serves as a potential precursor for polyamide synthesis, leveraging the reactivity of its carboxylic acid and nitrile groups for polymerization. However, a diverse range of alternative precursors, many derived from renewable resources, offer unique advantages in terms of sustainability and the potential for novel polymer architectures and properties. This guide explores precursors derived from castor oil, lignin, terpenes, and furan, comparing their performance attributes against the baseline of traditional polyamide precursors. While direct polymerization data for this compound is not extensively reported in publicly available literature, its role as a precursor is inferred from its chemical structure, which is amenable to established polyamide synthesis routes.
Comparison of Polyamide Precursors: A Data-Driven Overview
The following table summarizes key performance indicators for polyamides synthesized from various precursors. It is important to note that the properties of the final polymer are highly dependent on the specific co-monomer used (e.g., diamine or diacid) and the polymerization conditions.
| Precursor Class | Specific Precursor Example | Resulting Polyamide Type | Typical Yield (%) | Molecular Weight ( g/mol ) | Key Performance Characteristics | Sustainability Aspect |
| Nitrile-Carboxylic Acid | This compound | Aliphatic Polyamide | Data not readily available | Data not readily available | Potential for bio-based routes.[1] | Can be derived from bio-based sources. |
| Castor Oil Derivatives | Sebacic Acid, 11-Aminoundecanoic Acid | PA1010, PA11 | High | 15,000 - 30,000+ | Excellent mechanical properties, low water absorption, good chemical resistance.[2] | Derived from renewable castor oil.[2] |
| Lignin Derivatives | Vanillin, Ferulic Acid | Semi-aromatic Polyamides | Moderate to High | 50,000 - 110,000 (for some vanillin-based PAs)[3] | High thermal stability, good mechanical strength.[3] | Derived from abundant and renewable lignin. |
| Terpene Derivatives | Terpene-based lactams and diamines | Aliphatic/Alicyclic Polyamides | Data varies | Data varies | Potential for unique polymer architectures and properties. | Derived from renewable terpenes. |
| Furan Derivatives | 2,5-Furandicarboxylic acid (FDCA) | Furan-based Polyamides | High | Up to 27,000 (Mn)[3] | Good thermal stability, high glass transition temperatures, improved solubility.[3] | Derived from renewable carbohydrates. |
| Bio-based Diamines | Cadaverine (1,5-pentanediamine) | PA5X series | High | Data varies | Comparable or superior mechanical properties to petroleum-based counterparts.[1] | Produced via fermentation of sugars. |
Experimental Protocols
Detailed methodologies for the synthesis of polyamides from various precursors are provided below. These protocols are representative and may require optimization based on specific research goals and available equipment.
Polyamide Synthesis from this compound (Hypothetical Protocol)
This protocol is based on general polycondensation principles, as specific literature on the direct polymerization of this compound is limited. The synthesis would likely proceed via the hydrolysis of the nitrile to a carboxylic acid, followed by polycondensation, or by the reduction of the nitrile to an amine, followed by polycondensation with a diacid. For this example, we will consider the self-polycondensation of 6-aminocaproic acid, which can be derived from this compound.
Materials:
-
6-Aminocaproic acid
-
Water (distilled)
-
Nitrogen gas supply
-
High-temperature polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
A 20% aqueous solution of 6-aminocaproic acid is prepared in the polymerization reactor.
-
The reactor is purged with nitrogen to remove oxygen.
-
The mixture is heated to approximately 250-280°C under a nitrogen atmosphere.
-
Water is continuously removed by distillation as the polycondensation reaction proceeds.
-
The reaction is allowed to proceed for several hours until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
The molten polymer is then extruded, cooled, and pelletized.
Polyamide Synthesis from Castor Oil Derivative (Sebacic Acid)
This protocol describes the synthesis of Polyamide 1010 (PA1010) from sebacic acid and 1,10-decanediamine.
Materials:
-
Sebacic acid
-
1,10-Decanediamine
-
Water (distilled)
-
Nitrogen gas supply
-
Polymerization reactor with a stirrer, nitrogen inlet, and distillation outlet.
Procedure:
-
An aqueous salt solution is prepared by dissolving equimolar amounts of sebacic acid and 1,10-decanediamine in distilled water.
-
The salt solution is transferred to the polymerization reactor.
-
The reactor is purged with nitrogen.
-
The temperature is raised to 220-250°C to evaporate the water and initiate pre-polycondensation.
-
The temperature is then further increased to 260-280°C under reduced pressure to facilitate the removal of water and drive the polymerization to completion.
-
The reaction is monitored by measuring the melt viscosity until the desired molecular weight is reached.
-
The resulting PA1010 is then extruded and pelletized.
Polyamide Synthesis from Lignin Derivative (Divanillic Acid)
This protocol outlines the synthesis of a semi-aromatic polyamide from divanillic acid and an aliphatic diamine.
Materials:
-
Divanillic acid (DVA)
-
1,6-Hexanediamine
-
Triphenyl phosphite (B83602) (TPP)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Calcium chloride (anhydrous)
-
Nitrogen gas supply
-
Reaction flask with a mechanical stirrer and nitrogen inlet.
Procedure:
-
In a reaction flask under a nitrogen atmosphere, dissolve divanillic acid, 1,6-hexanediamine, and anhydrous calcium chloride in NMP and pyridine.
-
Cool the solution to room temperature and add triphenyl phosphite.
-
Heat the reaction mixture to 100-120°C and stir for 3-5 hours.
-
After cooling to room temperature, pour the viscous solution into a large volume of methanol (B129727) to precipitate the polymer.
-
The polymer is then filtered, washed with hot methanol, and dried under vacuum.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships between the different precursor classes and the general experimental workflow for polyamide synthesis.
Caption: Synthesis pathways from renewable feedstocks to specialty polyamides.
Caption: General experimental workflow for polyamide synthesis and characterization.
References
- 1. This compound | 5264-33-5 | Benchchem [benchchem.com]
- 2. New Method for the Synthesis of Polyamides - ChemistryViews [chemistryviews.org]
- 3. Semi-bio-based aromatic polyamides from 2,5-furandicarboxylic acid: toward high-performance polymers from renewable resources - RSC Advances (RSC Publishing) [pubs.rsc.org]
An Economic Analysis of 5-Cyanopentanoic Acid Production Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary production methods for 5-cyanopentanoic acid, a valuable building block in the synthesis of pharmaceuticals and polyamides. The economic viability of each route is critically assessed based on available experimental data, raw material costs, and process considerations. This analysis is intended to assist researchers and chemical process developers in selecting the most suitable and cost-effective method for their specific applications.
Executive Summary
The production of this compound is achievable through several synthetic pathways, each with distinct economic and environmental implications. This guide evaluates three main routes: nucleophilic substitution , partial hydrolysis of adiponitrile (B1665535) , and biocatalytic conversion . While the nucleophilic substitution method offers a straightforward chemical transformation, the high cost of the starting material, 5-bromovaleric acid, presents a significant economic barrier. The partial hydrolysis of adiponitrile is a more industrially relevant approach, with the biocatalytic method emerging as the most promising due to its high selectivity, mild reaction conditions, and potentially lower downstream processing costs. The chemical hydrolysis of adiponitrile, while feasible, is hampered by a lack of selectivity, leading to the formation of byproducts that necessitate costly purification steps. The formation of this compound as a byproduct in adipic acid production is not well-quantified in publicly available literature, making it an unreliable source for dedicated synthesis.
Comparative Analysis of Production Methods
The following table summarizes the key quantitative and qualitative parameters for the different production methods of this compound.
| Parameter | Nucleophilic Substitution | Chemical Hydrolysis of Adiponitrile | Biocatalytic Hydrolysis of Adiponitrile |
| Primary Raw Materials | 5-Halopentanoic acid (e.g., 5-bromovaleric acid), Cyanide salt (e.g., NaCN) | Adiponitrile, Water, Acid/Base catalyst | Adiponitrile, Water, Nitrilase/Nitrile Hydratase |
| Reported Yield/Selectivity | Yield is dependent on specific conditions and not readily available in high-yield reports for the acid. | Low to moderate selectivity for this compound due to byproduct formation (adipamide, adipic acid). | High selectivity (e.g., 95% for the amide precursor, 5-cyanopentanamide). |
| Reaction Conditions | Typically requires elevated temperatures and organic solvents. | Harsh conditions (strong acids/bases, elevated temperatures) are often required. | Mild conditions (e.g., 30°C, neutral pH). |
| Reaction Time | Varies, but can be several hours. | Can be lengthy to control selectivity. | Very short reaction times reported (e.g., 10 minutes for amide formation). |
| Key Economic Drivers | High cost of 5-bromovaleric acid (approx. $650/kg). | Low cost of adiponitrile, but high purification costs. | High initial enzyme cost, but high selectivity reduces downstream costs and waste. |
| Environmental Concerns | Use of toxic cyanide salts and organic solvents. | Use of strong acids/bases and potential for byproduct waste streams. | Generally considered a "green" method with biodegradable catalysts and aqueous reaction media. |
Detailed Experimental Protocols and Methodologies
Nucleophilic Substitution from 5-Bromovaleric Acid
This method involves the displacement of a halide with a cyanide ion. While conceptually simple, the high cost of 5-bromovaleric acid makes this route less economically attractive for large-scale production.
Experimental Protocol:
A solution of 5-bromovaleric acid in a suitable polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), is treated with a stoichiometric amount of sodium or potassium cyanide. The reaction mixture is heated to facilitate the substitution reaction. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled and subjected to an aqueous workup to remove inorganic salts. The product, this compound, is then extracted with an organic solvent and purified by crystallization or column chromatography. The yield of this reaction is highly dependent on the specific conditions, including temperature, reaction time, and the purity of the starting materials.
Partial Hydrolysis of Adiponitrile
Adiponitrile is an inexpensive and readily available dinitrile. Its selective mono-hydrolysis to this compound is a key challenge due to the competing hydrolysis of the second nitrile group.
This method typically employs strong acids or bases as catalysts. Controlling the reaction conditions is crucial to maximize the yield of the desired mono-acid and minimize the formation of adipamide (B165785) and adipic acid.
Experimental Protocol:
Adiponitrile is heated in the presence of a controlled amount of an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) in an aqueous solution. The temperature and reaction time are carefully monitored to favor the hydrolysis of only one nitrile group. A method utilizing alkaline hydrogen peroxide at low temperatures (e.g., 5°C) has been suggested to improve selectivity towards the mono-amide precursor. After the reaction, the mixture is neutralized, and the this compound is isolated by extraction and purified. The economic viability of this method is heavily dependent on the achievable selectivity and the cost of separating the desired product from the unreacted starting material and byproducts.
This "green" approach utilizes enzymes, such as nitrilases or nitrile hydratases, to achieve high selectivity under mild conditions. Nitrilases can directly convert the nitrile group to a carboxylic acid, while nitrile hydratases convert it to an amide, which can then be hydrolyzed to the acid in a subsequent step.
Experimental Protocol:
Whole cells of a microorganism expressing a suitable nitrilase or nitrile hydratase (e.g., Rhodococcus erythropolis) are suspended in a buffered aqueous solution. Adiponitrile is added to the suspension, and the reaction is incubated at a mild temperature (e.g., 30°C) with agitation. The reaction progress is monitored by HPLC. For nitrile hydratases, the initial product is 5-cyanopentanamide, which can be isolated or further hydrolyzed to this compound using an amidase or chemical methods. The high selectivity of the enzymatic reaction significantly simplifies downstream processing and reduces waste generation.
A study using Rhodococcus erythropolis CCM2595 demonstrated that 20 mM of adiponitrile could be completely consumed within 10 minutes, with a 95% selectivity for 5-cyanovaleramide (5-cyanopentanamide) and only 5% selectivity for the byproduct adipamide.
Economic Considerations and Future Outlook
The economic feasibility of this compound production is a multifactorial equation that includes raw material costs, energy consumption, catalyst/enzyme costs, process efficiency (yield and selectivity), and downstream processing expenses.
-
Raw Material Costs: Adiponitrile is a bulk chemical with a relatively low cost, making it an attractive starting material. In contrast, the high price of 5-bromovaleric acid renders the nucleophilic substitution route economically challenging for large-scale production.
-
Process Efficiency: The biocatalytic route stands out for its high selectivity, which translates to higher yields of the desired product and significantly lower costs for purification. The short reaction times reported for some enzymatic conversions also contribute to higher throughput and lower operational costs.
-
Catalyst Costs: While the initial investment in industrial enzymes for the biocatalytic route may be higher than for simple acid or base catalysts, their reusability and high efficiency can offset this cost in the long run. The price of industrial nitrile hydratase is a key variable, with research-grade enzymes being expensive, but industrial-scale production often leads to a significant reduction in cost.
-
Downstream Processing: The clean reaction profile of the biocatalytic method minimizes the need for extensive purification, which is a major cost driver in the less selective chemical hydrolysis of adiponitrile.
-
Environmental and Safety Costs: The use of toxic cyanide salts in the nucleophilic substitution method and corrosive acids/bases in chemical hydrolysis incurs additional costs related to safety measures and waste treatment. The environmentally benign nature of the biocatalytic process can lead to long-term cost savings in this regard.
Cross-Validation of Analytical Methods for 5-Cyanopentanoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a critical prerequisite for generating reliable and reproducible data. This guide provides a comparative analysis of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 5-Cyanopentanoic acid. Given the limited specific cross-validation studies for this particular analyte, this guide presents a framework based on established methodologies for similar organic acids and cyano-containing compounds.
Cross-validation of analytical methods is a pivotal process to ascertain that different techniques yield equivalent and reliable results for the same analyte.[1] This is essential for verifying the accuracy of a new method against an established one, ensuring consistency across different laboratories or instruments, and fulfilling regulatory requirements for method validation.[1] A successful cross-validation study instills a high degree of confidence in the analytical data, which is fundamental for informed decision-making in research and development.[1]
Comparative Performance of Analytical Methods
The selection of an analytical method often involves a trade-off between sensitivity, selectivity, cost, and sample throughput. The following table summarizes the expected key performance parameters for HPLC-UV and GC-MS methods for the analysis of this compound, based on validated analyses of analogous organic acids.
| Performance Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to ng/mL range |
| Selectivity | Moderate to High | Very High |
| Derivatization Required | No | Yes (for volatility) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the successful implementation and validation of any analytical method. Below are representative methodologies for the quantification of an organic acid like this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the direct analysis of this compound in aqueous and organic solutions.
1. Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve a known amount of the sample in the same solvent, and filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol) is often employed.[3][4]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C, to ensure reproducibility.[5]
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., around 210 nm for a carboxylic acid).
-
Injection Volume: 5-20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity but requires derivatization to increase the volatility of the analyte.
1. Sample Preparation and Derivatization:
-
Prepare stock and standard solutions as described for the HPLC method.
-
Derivatization: To a dried aliquot of the sample or standard, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat to convert this compound to its more volatile trimethylsilyl (B98337) (TMS) ester.
-
After derivatization, the sample is ready for injection into the GC-MS system.
2. GC-MS Conditions:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of derivatized organic acids, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
Temperature Program: An oven temperature gradient is used to separate the components of the sample. For example, start at a lower temperature and ramp up to a higher temperature to elute the derivatized analyte.
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: The mass spectrometer can be operated in full scan mode to identify the analyte or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
-
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a general workflow for the cross-validation of the HPLC-UV and GC-MS methods for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cipac.org [cipac.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Bioconjugation Linkers: Benchmarking Azide-Based Click Chemistry Against Industry Standards
In the landscape of targeted therapeutics and advanced biomaterials, the linker connecting a targeting moiety (like an antibody) to a payload (like a drug) is a critical determinant of efficacy, stability, and safety. While 5-cyanopentanoic acid is a versatile synthetic building block, its close analogue, 5-azidopentanoic acid , has emerged as a cornerstone for bioconjugation due to its ability to participate in highly efficient and bioorthogonal "click chemistry" reactions.[1][2]
This guide provides an objective comparison of linkers derived from 5-azidopentanoic acid against two classes of industry-standard cleavable linkers: protease-sensitive and pH-sensitive systems. The information is tailored for researchers, scientists, and drug development professionals to inform the rational design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other advanced bioconjugates.[3][4]
Section 1: Comparative Performance of Linker Technologies
The choice of linker dictates the stability of the conjugate in circulation and the mechanism of payload release. Non-cleavable linkers, such as the one formed by 5-azidopentanoic acid, offer high stability, while cleavable linkers are designed to release their payload in response to specific physiological triggers.[5]
Quantitative Comparison of Linker Properties
The following table summarizes key performance characteristics of the three linker types discussed. The data is compiled from various studies to provide a comparative overview.
| Parameter | Azide (Click Chemistry) Linker | Val-Cit (Protease-Cleavable) Linker | Hydrazone (pH-Sensitive) Linker |
| Bond Type | 1,2,3-Triazole (non-cleavable) | Peptide Bond | Hydrazone Bond |
| Release Mechanism | Antibody/Protein Degradation | Enzymatic (e.g., Cathepsin B) | Acid-Catalyzed Hydrolysis[] |
| Plasma Stability (Human, pH 7.4) | Very High (bond is inert)[7] | Generally High (but susceptible to neutrophil elastase)[8][9] | Moderate to High (Aromatic hydrazones are more stable. Half-life can be ~183 h)[5][10] |
| Stability in Mouse Plasma | Very High | Lower (susceptible to carboxylesterase Ces1c, t½ ≈ 11.2h)[8] | Variable, generally lower than in human plasma |
| Cleavage Condition | Lysosomal Proteases (degrades entire antibody) | High Cathepsin B concentration (lysosomes)[] | Acidic Environment (Endosome pH 5.5-6.2, Lysosome pH 4.5-5.0)[10] |
| Cleavage Half-Life (at target) | N/A (bond not cleaved) | ~2.8 - 5.4 hours (Cathepsin B assay)[12] | ~4.4 hours (at pH 5.0)[5] |
| Key Advantage | Unsurpassed stability, bioorthogonal reaction | Specific release in tumor cells with high protease activity | Exploits pH differential between blood and intracellular compartments |
| Potential Drawback | Payload only released after full antibody catabolism; no "bystander effect"[5] | Premature cleavage by non-target proteases; hydrophobicity can cause aggregation[8] | Slow hydrolysis at physiological pH can cause premature payload release[10] |
Section 2: Detailed Experimental Protocols
Accurate and reproducible experimental methods are crucial for the successful synthesis and evaluation of bioconjugates. The following protocols provide generalized procedures for conjugating payloads using each of the discussed linker technologies.
Protocol 1: Two-Step Protein Labeling with 5-Azidopentanoic Acid
This protocol involves activating the carboxylic acid of 5-azidopentanoic acid to react with primary amines on a protein (e.g., lysine (B10760008) residues), followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a payload.[1][13]
Part A: Amine Coupling via EDC/NHS Chemistry
-
Activation of 5-Azidopentanoic Acid:
-
Dissolve 5-azidopentanoic acid, 1.2 equivalents of N-Hydroxysuccinimide (NHS), and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous Dimethylformamide (DMF) or DMSO.[14]
-
Stir the reaction at room temperature for 4-6 hours to form the 5-azidopentanoic acid-NHS ester. It is recommended to use this activated ester immediately.[14]
-
-
Conjugation to Protein:
-
Quenching and Purification:
Part B: Payload Attachment via CuAAC (Click Chemistry)
-
Reaction Setup:
-
In a reaction vessel, combine the azide-functionalized protein and the alkyne-containing payload (typically 5-10 molar equivalents per azide).[15]
-
Prepare the catalyst solution immediately before use by mixing CuSO₄ (final concentration ~0.5-1 mM) and a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (final concentration ~1-2 mM).[16]
-
-
Initiation and Incubation:
-
Add the catalyst solution to the protein-payload mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate (B8700270) solution (final concentration ~2.5-5 mM).[16]
-
Incubate at room temperature for 1-4 hours, protected from light if using fluorescent molecules.[16]
-
-
Purification:
-
Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) to remove excess payload and catalyst components.[15]
-
Protocol 2: Conjugation via a Protease-Cleavable (Val-Cit) Linker
This protocol describes a typical conjugation to cysteine residues on an antibody using a maleimide-functionalized Val-Cit linker.
-
Antibody Reduction:
-
Dilute the antibody to a suitable concentration (e.g., 5-10 mg/mL) in a reaction buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).[3]
-
Add a calculated molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.[3]
-
Remove excess TCEP using a desalting column or centrifugal concentrator.[3]
-
-
Conjugation Reaction:
-
Dissolve the maleimide-Val-Cit-PABC-payload linker in a co-solvent like DMA.
-
Add the linker solution to the reduced antibody solution (final co-solvent concentration should be <10%).
-
Incubate for 1-2 hours at room temperature.[3]
-
-
Quenching and Purification:
-
Quench unreacted maleimide (B117702) groups by adding an excess of N-acetylcysteine.[3]
-
Purify the resulting ADC using SEC or Hydrophobic Interaction Chromatography (HIC) to remove unconjugated linker-payload and other impurities.[3]
-
Protocol 3: Conjugation and Stability Testing of a pH-Sensitive (Hydrazone) Linker
This protocol outlines the formation of a hydrazone bond and a subsequent assay to test its stability.
-
Conjugation:
-
A hydrazone linkage is formed by the condensation reaction between a hydrazine (B178648) derivative (e.g., on the linker) and an aldehyde or ketone (e.g., on the drug).[10]
-
The reaction is typically performed in a slightly acidic buffer (pH 4.5-6.0) to catalyze bond formation.
-
The resulting conjugate is purified via chromatography to remove unreacted starting materials.
-
-
Hydrolytic Stability Assay:
-
Dissolve the purified hydrazone-linked conjugate to a known concentration in buffer solutions of different pH values (e.g., PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.5).[10]
-
Incubate the solutions at a controlled temperature (e.g., 37°C).[10]
-
At various time points, take an aliquot from each solution and inject it into an HPLC system (e.g., C18 column).
-
Monitor the disappearance of the peak corresponding to the intact conjugate over time to determine the rate of hydrolysis and the half-life at each pH.[10]
-
Section 3: Mandatory Visualizations
The following diagrams, created using Graphviz DOT language, illustrate key workflows and logical relationships in bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 5-Cyanopentanoic Acid: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe handling, storage, and disposal of 5-Cyanopentanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
For researchers and scientists in the fast-paced world of drug development, the proper management of chemical waste is paramount. This document provides a detailed, step-by-step guide for the safe disposal of this compound, a compound that requires careful handling due to its hazardous properties. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its specific dangers is the first step in safe handling and disposal.
Hazard Identification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
The precautionary statement P501 specifically addresses disposal, mandating that the contents and container must be disposed of in accordance with local, regional, national, and international regulations. This typically involves disposal through a licensed hazardous-waste disposal contractor or collection site[1][2].
II. Personal Protective Equipment (PPE) and Spill Management
Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety goggles or a face shield |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or with a fume hood |
Spill Management:
In the event of a spill, immediately evacuate the area and ensure proper ventilation. Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand. Collect the contaminated material into a designated, labeled waste container.
III. Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. However, for small quantities, in-laboratory neutralization of the acidic component can be performed as a preliminary step before collection by a waste management company.
Step 1: Waste Collection and Storage
-
Waste Container: Use a dedicated, clearly labeled waste container made of a compatible material. High-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) (PP) are generally resistant to organic acids and nitriles and are suitable choices for waste collection[3][4][5][6]. Avoid using metal containers due to the acidic nature of the compound.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and should include the relevant hazard symbols.
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or bases, to prevent unintended chemical reactions.
Step 2: Neutralization of Small Quantities (Optional, for Acidic Hazard Reduction)
This procedure should only be performed by trained personnel in a fume hood with appropriate PPE. This process addresses the corrosive nature of the acid but does not eliminate the toxicity of the nitrile group.
-
Dilution: For small quantities of aqueous waste containing this compound, dilute the solution with water to a concentration of less than 5-10%. Always add acid to water, never the other way around, to avoid a violent exothermic reaction.
-
Cooling: Place the container with the diluted acidic waste in an ice bath to manage the heat that will be generated during neutralization.
-
Neutralization: Slowly add a weak base, such as a 5% solution of sodium bicarbonate or sodium carbonate, to the acidic waste while stirring continuously.
-
pH Monitoring: Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH is between 6.0 and 8.0.
-
Final Disposal: The neutralized solution is still considered hazardous waste due to the presence of the nitrile group and must be collected in the designated hazardous waste container for disposal by a licensed contractor.
Step 3: Final Disposal
-
Arrange for the collection of the hazardous waste container by a licensed and reputable chemical waste disposal company.
-
Ensure all necessary documentation for the waste transfer is completed in accordance with institutional and local regulations.
IV. Potential for Chemical Treatment: Hydrolysis of the Nitrile Group (for advanced users)
While not a standard disposal procedure, the nitrile group of this compound can be hydrolyzed to a less toxic carboxylic acid or amide under controlled laboratory conditions. This is an advanced procedure that should only be considered by experienced chemists and is not a substitute for professional waste disposal.
Principle of Acidic Hydrolysis:
Heating a nitrile with a dilute acid (e.g., hydrochloric acid) can hydrolyze the nitrile group (-CN) to a carboxylic acid group (-COOH) and an ammonium (B1175870) salt[7]. In the case of this compound, this would result in the formation of a dicarboxylic acid.
Principle of Alkaline Hydrolysis:
Alternatively, heating a nitrile with an alkali (e.g., sodium hydroxide) will produce the sodium salt of the carboxylic acid and ammonia (B1221849) gas[7].
Note: These hydrolysis methods are provided for informational purposes and should not be attempted for waste disposal without a thorough risk assessment and validation of the procedure in a controlled laboratory setting. The reaction byproducts must also be evaluated for their hazards and disposed of appropriately.
V. Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. voute.bape.gouv.qc.ca [voute.bape.gouv.qc.ca]
- 2. US4753747A - Process of neutralizing mono-carboxylic acid - Google Patents [patents.google.com]
- 3. calpaclab.com [calpaclab.com]
- 4. labdepotinc.com [labdepotinc.com]
- 5. braskem.com.br [braskem.com.br]
- 6. calpaclab.com [calpaclab.com]
- 7. byjus.com [byjus.com]
Personal protective equipment for handling 5-Cyanopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 5-Cyanopentanoic acid in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.
Hazard Summary Table
| Hazard Statement | GHS Classification |
| Harmful if swallowed[1] | Acute toxicity, oral (Category 4) |
| Harmful in contact with skin[1] | Acute toxicity, dermal (Category 4) |
| Harmful if inhaled[1] | Acute toxicity, inhalation (Category 4) |
| Causes skin irritation[1] | Skin corrosion/irritation (Category 2) |
| Causes serious eye damage[1] | Serious eye damage/eye irritation (Category 1) |
| May cause respiratory irritation[1] | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation |
Required Personal Protective Equipment (PPE)
To mitigate the risks associated with these hazards, the following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant splash risk. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, are recommended.[2][3] Always inspect gloves for integrity before use. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic vapors and acid gases should be used. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps for a typical laboratory experiment.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
When weighing the solid, use a disposable weigh boat and handle it with forceps to avoid skin contact.
-
If transferring the substance, do so carefully to minimize the creation of dust.
-
When dissolving or reacting, add the acid to the solvent or reaction mixture slowly to control any exothermic processes.
-
-
Cleanup and Storage:
-
Decontaminate all glassware and equipment that has come into contact with the acid. A triple rinse with an appropriate solvent is recommended.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as bases and strong oxidizing agents.
-
Spill and Emergency Plan
In the event of a spill, immediate and appropriate action is necessary.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: Determine the extent of the spill. For spills larger than what can be safely handled by laboratory personnel, contact your institution's emergency response team.
-
Contain the Spill: If the spill is small and manageable, contain it by creating a dike around the spill with an inert absorbent material such as vermiculite (B1170534) or sand.
-
Neutralize the Acid: Cautiously neutralize the spilled acid with a weak base, such as sodium bicarbonate (soda ash).[5] Use pH paper to confirm that the spill has been neutralized (pH between 6 and 8).
-
Absorb and Collect: Once neutralized, absorb the material with an inert absorbent.[5]
-
Package and Label: Carefully scoop the absorbed material into a designated, non-metallic, and clearly labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Do Not Dispose Down the Drain: this compound and its solutions must not be disposed of in the sanitary sewer system.[4]
-
Waste Segregation: All waste containing this compound, including contaminated solids (e.g., paper towels, gloves) and solutions, must be collected in a designated hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Toxic).
-
Licensed Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
